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Foundational

The Chemical and Pharmacological Profile of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine: A Privileged Scaffold in Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and late-stage functionalization (LSF), the selection of highly functionalized, orthogonally reactive building blocks is paramount. (5-Bromo-7-chloroisoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and late-stage functionalization (LSF), the selection of highly functionalized, orthogonally reactive building blocks is paramount. (5-Bromo-7-chloroisoquinolin-1-yl)methanamine (CAS: 2060034-30-0) represents a masterclass in scaffold design[1]. By combining the pharmacologically privileged isoquinoline-1-methanamine core with two distinct halogen handles (bromine at C5 and chlorine at C7), this molecule enables the rapid, divergent synthesis of complex kinase inhibitors and epigenetic modulators.

This technical guide dissects the chemical properties, mechanistic utility in kinase targeting (specifically ROCK and AKR1C3), and the step-by-step synthetic workflows required to harness its orthogonal reactivity.

Chemical Properties & Structural Data

The strategic placement of the halogens on the isoquinoline ring is not arbitrary. The C5-bromo group is highly susceptible to palladium-catalyzed oxidative addition, while the C7-chloro group remains inert under mild cross-coupling conditions, providing a predictable, stepwise functionalization pathway.

Table 1: Physicochemical and Structural Properties
PropertyValuePharmacological / Synthetic Significance
Chemical Formula C₁₀H₈BrClN₂Provides a low molecular weight starting point for FBDD.
Molecular Weight 271.54 g/mol Ideal fragment size; allows for significant mass addition while staying within Lipinski’s Rule of 5.
CAS Registry Number 2060034-30-0Standardized identifier for commercial procurement[1].
Hydrogen Bond Donors 1 (Primary Amine)Critical for binding to the ATP hinge region of kinases[2].
Hydrogen Bond Acceptors 2 (Amine N, Isoquinoline N)Facilitates solvent-exposed interactions or secondary hinge binding.
C5-Br Bond Energy ~280 kJ/molWeaker bond; undergoes rapid oxidative addition with Pd(0).
C7-Cl Bond Energy ~400 kJ/molStronger bond; acts as a stable handle for secondary harsh couplings.

Mechanistic Role in Kinase Inhibition

The isoquinoline-1-methanamine motif is a well-documented pharmacophore, particularly famous for its role in targeting the Rho-associated protein kinase (ROCK) pathway and overcoming epidermal growth factor receptor (EGFR) resistance via AKR1C3 inhibition[3][4].

ROCK1/2 Inhibition (Glaucoma & CNS Autoimmunity)

ROCK inhibitors, such as Fasudil and newer derivatives like FSD-C10 and ITRI-E-212, rely on the isoquinoline core to anchor into the ATP-binding pocket[4][5]. The methanamine nitrogen specifically targets "Region D" of the ROCK ligand-binding pocket, forming a critical hydrogen bond that mimics the native interaction of ATP[4]. This interaction effectively blocks the phosphorylation of the Myosin Light Chain (MLC), reducing actomyosin contraction. This mechanism is currently leveraged to lower intraocular pressure in glaucoma and stimulate neuroregeneration[5].

G RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Phosphorylates Inhibitor Isoquinoline-1-methanamine Inhibitor Inhibitor->ROCK Blocks Kinase Domain MLCP->MLC Dephosphorylates Actin Actomyosin Contraction (Glaucoma / CNS Autoimmunity) MLC->Actin Promotes

Caption: Rho/ROCK signaling pathway modulated by isoquinoline-1-methanamine derivatives.

AKR1C3 Inhibition (Overcoming EGFR Resistance)

Recent breakthroughs have demonstrated that highly selective AKR1C3 inhibitors containing the isoquinoline-1-methanamine scaffold (e.g., SG-30, SG-55) can overcome C797S-mediated Osimertinib resistance in non-small cell lung cancer (NSCLC)[3]. The primary amine interacts deeply within the SP1 subpocket of AKR1C3, an interaction that dictates the high isoform selectivity over AKR1C1 and AKR1C2[3].

Orthogonal Reactivity & Synthetic Workflows

To build these advanced inhibitors, chemists exploit the differential reactivity of the C5-Br and C7-Cl bonds. However, the primary methanamine must first be protected to prevent it from poisoning the palladium catalyst or undergoing competitive Buchwald-Hartwig amination.

SyntheticWorkflow Start (5-Br-7-Cl-isoquinolin-1-yl) methanamine Step1 Amine Protection (Boc2O, TEA) Start->Step1 Blocks Pd poisoning Step2 Site-Selective Suzuki Coupling (C5-Br, Pd-cat, R1-B(OH)2) Step1->Step2 Orthogonal Reactivity Step3 Secondary Coupling (C7-Cl, Pd-cat, R2-NH2) Step2->Step3 C5 > C7 Reactivity Step4 Global Deprotection (TFA / DCM) Step3->Step4 Removes Boc End Bifunctionalized Kinase Inhibitor Step4->End Final Product

Caption: Orthogonal late-stage functionalization workflow for di-halogenated isoquinolines.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained before proceeding to complex transition-metal catalysis.

Protocol 1: N-Boc Protection of the Methanamine

Causality: The free primary amine is a strong σ-donor that can coordinate to Pd(0) species, stalling the catalytic cycle (catalyst poisoning). Protection with a tert-butyloxycarbonyl (Boc) group sterically and electronically dampens this nucleophilicity.

Step-by-Step Methodology:

  • Initiation: Dissolve (5-Bromo-7-chloroisoquinolin-1-yl)methanamine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.5 eq) dropwise at 0 °C. Insight: TEA neutralizes any trace HCl salts and acts as an acid scavenger.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of DCM.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 3:1). The highly polar starting material (baseline) will convert to a faster-eluting, UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Confirmation: LC-MS should reveal the desired mass [M+H]⁺ at m/z 371.5 / 373.5 (exhibiting the classic 1:1 bromine isotopic pattern).

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C5

Causality: The C-Br bond at C5 is weaker than the C-Cl bond at C7. By using a stoichiometric limitation of the boronic acid and a mild base, oxidative addition is directed exclusively to the C5 position. The bidentate ligand dppf is chosen to suppress β-hydride elimination and accelerate reductive elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq, 5 mmol), the desired arylboronic acid (1.05 eq), and Na₂CO₃ (2.5 eq). Insight: A strict 1.05 eq of boronic acid prevents over-coupling at the C7 position.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degassing via sparging with N₂ for 15 minutes is critical to prevent homocoupling of the boronic acid and catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) rapidly under a positive stream of N₂.

  • Reaction: Seal the flask and heat to 80 °C for 6 hours.

  • Validation (In-Process): Analyze an aliquot via LC-MS. The disappearance of the 1:1 isotopic pattern (loss of Br) and the emergence of a 3:1 isotopic pattern (retention of Cl) confirms successful mono-coupling.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography (gradient elution: 0-30% EtOAc in Hexanes).

References

  • PubChem. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103. National Institutes of Health. Retrieved from [Link]

  • Journal of Medicinal Chemistry - ACS Publications. Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Portland Press. FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Retrieved from [Link]

  • Investigative Ophthalmology & Visual Science (IOVS). A Highly Selective Rho-Kinase Inhibitor (ITRI-E-212) Potentially Treats Glaucoma Upon Topical Administration With Low Incidence of Ocular Hyperemia. Retrieved from[Link]

Sources

Exploratory

spectroscopic data for (5-Bromo-7-chloroisoquinolin-1-yl)methanamine

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine Introduction (5-Bromo-7-chloroisoquinolin-1-yl)methanamine is a substituted isoquinoline derivative, a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine

Introduction

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine is a substituted isoquinoline derivative, a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceutical research.[1] The unique substitution pattern of a bromine atom at the 5-position, a chlorine atom at the 7-position, and a methanamine group at the 1-position suggests its potential as a scaffold in drug discovery. A thorough understanding of its structural and electronic properties is paramount for its application, and this is primarily achieved through spectroscopic analysis.

This guide provides a comprehensive overview of the predicted . While experimental data for this specific molecule is not widely published, this document leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characteristics of such molecules.

Molecular Structure and Analysis

The molecular formula for (5-Bromo-7-chloroisoquinolin-1-yl)methanamine is C₁₀H₈BrClN₂. The structure consists of a bicyclic isoquinoline core with a bromine atom at position 5, a chlorine atom at position 7, and a methanamine substituent at position 1. The numbering of the isoquinoline ring is crucial for the assignment of spectroscopic signals.

Figure 1: Molecular structure of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and the nitrogen atom of the isoquinoline ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.0 - 8.2d5.5 - 6.0
H-47.5 - 7.7d5.5 - 6.0
H-67.8 - 8.0d~2.0
H-88.1 - 8.3d~2.0
-CH₂-4.0 - 4.3s-
-NH₂1.5 - 2.5br s-

Interpretation:

  • Aromatic Protons: The protons on the isoquinoline ring are expected to appear in the aromatic region (7.5 - 8.5 ppm).

    • H-3 and H-4: These protons form an AX spin system and are expected to appear as doublets with a coupling constant of approximately 5.5-6.0 Hz. H-3 is deshielded due to its proximity to the nitrogen atom.

    • H-6 and H-8: These protons are on the benzene ring portion of the isoquinoline. They are expected to show a small meta-coupling (J ≈ 2.0 Hz) and will appear as doublets. Their chemical shifts are influenced by the adjacent halogen substituents. H-8 is likely to be the most downfield aromatic proton due to the combined deshielding effects of the peri-nitro and chloro groups in a similar known structure.[2]

  • Methanamine Protons:

    • -CH₂-: The methylene protons are adjacent to the electron-withdrawing isoquinoline ring and the nitrogen of the amine, leading to a predicted chemical shift in the range of 4.0 - 4.3 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

    • -NH₂: The amine protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1158 - 162
C-3142 - 145
C-4120 - 123
C-4a135 - 138
C-5118 - 121
C-6130 - 133
C-7133 - 136
C-8128 - 131
C-8a126 - 129
-CH₂-45 - 50

Interpretation:

  • Quaternary Carbons: C-1, C-4a, C-5, C-7, and C-8a are quaternary carbons and will not show any splitting in a proton-coupled spectrum. C-1 is expected to be the most downfield due to its attachment to two nitrogen atoms (in the ring and the methanamine group). The carbons bearing the bromine (C-5) and chlorine (C-7) will have their chemical shifts influenced by the halogen atoms.

  • Aromatic CH Carbons: C-3, C-4, C-6, and C-8 are protonated aromatic carbons. Their chemical shifts are consistent with typical sp² hybridized carbons in a heteroaromatic system.

  • Aliphatic Carbon: The methylene carbon (-CH₂-) is an sp³ hybridized carbon and will appear in the upfield region of the spectrum.

Predicted Mass Spectrum (Electron Ionization - EI)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
270/272/274Molecular ion (M⁺) peak with characteristic isotopic pattern
255/257/259[M - NH]⁺
241/243/245[M - CH₂NH₂]⁺
162/164[M - Br - Cl]⁺
91Tropylium-like ion from isoquinoline ring fragmentation

Interpretation:

  • Molecular Ion Peak: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 270, 272, and 274.

  • Fragmentation: Common fragmentation pathways would involve the loss of the methanamine side chain or parts of it. The loss of the entire methanamine group would lead to a fragment at m/z 241/243/245. Further fragmentation of the isoquinoline ring is also expected.

Predicted Infrared (IR) Spectrum

The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3400 - 3200N-H stretch (amine)Medium, broad
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchMedium
1620 - 1580C=N and C=C stretch (isoquinoline ring)Strong
1600 - 1550N-H bend (amine)Medium
1100 - 1000C-Cl stretchStrong
700 - 600C-Br stretchStrong

Interpretation:

  • N-H Vibrations: The presence of the primary amine group will be indicated by N-H stretching bands in the 3400-3200 cm⁻¹ region and an N-H bending vibration around 1600-1550 cm⁻¹.[3]

  • C-H Vibrations: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be just below 3000 cm⁻¹.[4]

  • Isoquinoline Ring Vibrations: The C=N and C=C stretching vibrations of the isoquinoline ring will give rise to strong absorptions in the 1620-1580 cm⁻¹ region.

  • Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 1100 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 500 MHz). acq2 Tune and shim the probe to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16-32 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 or more scans). acq3->acq4 proc1 Apply Fourier transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the peaks in the ¹H spectrum. proc3->proc4 cluster_0 Sample Preparation and Introduction cluster_1 Ionization and Analysis prep1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol). prep2 Introduce the sample into the mass spectrometer via direct infusion or GC/LC inlet. prep1->prep2 ionize Ionize the sample using Electron Ionization (EI) at 70 eV. analyze Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer. ionize->analyze detect Detect the ions and generate the mass spectrum. analyze->detect

Figure 3: Workflow for Mass Spectrometry data acquisition.

3. Infrared (IR) Spectroscopy

cluster_0 Sample Preparation (ATR) cluster_1 Data Acquisition cluster_2 Data Processing atr_prep Place a small amount of the solid sample directly onto the ATR crystal. acq1 Record a background spectrum of the empty ATR crystal. acq2 Record the sample spectrum over the range of 4000-400 cm⁻¹. acq1->acq2 proc1 The instrument software automatically subtracts the background from the sample spectrum. proc2 Identify and label the major absorption bands. proc1->proc2

Figure 4: Workflow for IR Spectroscopy data acquisition.

Conclusion

This technical guide provides a detailed, predictive analysis of the . The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are based on fundamental spectroscopic principles and comparison with structurally related molecules. This information is intended to serve as a valuable resource for the identification, characterization, and further investigation of this and similar compounds in a research and development setting.

References

  • EvitaChem. (5-Bromo-8-chloroisoquinolin-1-yl)methanamine.
  • ResearchGate.
  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.
  • Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7514–7519.
  • ChemicalBook. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR spectrum.
  • Reusch, W. Approximating Proton NMR Chemical Shifts in More Complex Cases.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • 13-C NMR Chemical Shift Table.pdf.
  • Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • EvitaChem. Buy (5-Bromo-7-methoxyisoquinolin-1-yl)methanamine (EVT-13483394).
  • Gable, K. 1H NMR Chemical Shifts.
  • Michigan State University Department of Chemistry. Proton NMR Table.
  • Table of Characteristic IR Absorptions.
  • Google Patents.
  • PubChemLite. 5-bromo-7-chloroisoquinoline (C9H5BrClN).
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Infrared Spectroscopy. CDN.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST. Isoquinoline. NIST WebBook.
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • Information
  • ChemicalBook. 7-Bromoquinoline synthesis.
  • de Souza, M. V. N., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • NextSDS.
  • Sundaraganesan, N., et al. (2009). Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. PubMed.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • Appchem. 5-Bromo-7-chloroquinoline | 1215767-84-2 | C9H5BrClN.
  • PubChem. CID 13046222 | C5H7BrO.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

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Foundational

Physicochemical Characterization of Novel Isoquinoline Derivatives: A Strategic Framework for Drug Discovery

As a Senior Application Scientist, I frequently observe discovery programs stall during the hit-to-lead phase because teams treat physicochemical characterization as a retrospective box-checking exercise rather than a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe discovery programs stall during the hit-to-lead phase because teams treat physicochemical characterization as a retrospective box-checking exercise rather than a predictive, causal engine. When dealing with nitrogen-containing heterocycles like isoquinoline, minor structural modifications drastically alter the molecule's electronic distribution, ionization state, and partitioning behavior.

This technical guide bypasses generic overviews to provide a rigorous, self-validating framework for the physicochemical characterization of novel isoquinoline derivatives. Every protocol described here is designed to establish causality—ensuring that the data you generate directly informs and de-risks downstream biological and pharmacokinetic assays.

The Isoquinoline Scaffold: Structural and Electronic Foundations

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline, composed of a benzene ring fused to a pyridine ring[1]. In its parent form, isoquinoline is a colorless, hygroscopic liquid with a penetrating odor, and it functions as a weak base with a pKa of 5.14.

The true value of the isoquinoline scaffold lies in its synthetic versatility. It serves as the structural backbone for numerous natural alkaloids (e.g., papaverine) and modern synthetic therapeutics[2]. However, functionalizing this scaffold fundamentally shifts its physicochemical profile:

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups alters the electron density on the pyridine nitrogen, directly shifting the pKa.

  • Saturation: Reducing the aromatic system to form 1,2,3,4-tetrahydroisoquinoline removes the delocalized π -system from the nitrogen-containing ring, converting the weak aromatic base into a much stronger secondary aliphatic amine with a pKa of 9.36[3].

Understanding these shifts is critical because the ionization state at physiological pH dictates both the thermodynamic solubility and the membrane permeability of the drug candidate[4].

Causality in Physicochemical Profiling: The "Why" Before the "How"

A robust characterization workflow[5] is not a random assortment of assays; it is a sequential, logical hierarchy where each data point validates the next.

  • Why determine pKa first? pKa is the foundational metric. You cannot accurately measure lipophilicity (LogD) or thermodynamic solubility without first knowing the compound's pKa. The pKa dictates the exact buffer pH required to ensure the molecule is in the correct ionization state for subsequent assays.

  • Why Thermodynamic over Kinetic Solubility? High-throughput screens often rely on kinetic solubility (diluting DMSO stock solutions into aqueous buffers). However, residual DMSO acts as a co-solvent and stabilizes supersaturated states, leading to false positives. For isoquinoline derivatives—which often suffer from "brick-dust" (high crystal lattice energy) or "greaseball" (high lipophilicity) characteristics—true thermodynamic solubility from a solid powder is mandatory to predict late-stage formulation viability.

Quantitative Data Summary

To illustrate the profound impact of structural modification on the isoquinoline core, the following table summarizes the physicochemical shifts from the parent compound to saturated and complex derivatives.

CompoundMolecular Weight ( g/mol )pKa (Basic)LogP (Predicted/Exp)Aqueous Solubility
Isoquinoline (Parent) 129.165.142.14Low / Soluble in dilute acid
1,2,3,4-Tetrahydroisoquinoline 133.199.361.31~4.81 g/L
Papaverine (Natural Derivative) 339.386.403.20Poor (< 1 mg/mL at pH 7.4)

Data synthesized from established chemical databases and literature[1][2][3].

Self-Validating Experimental Protocols

Protocol A: Potentiometric pKa Determination

We utilize potentiometry over UV-metric titration because it directly measures proton activity (thermodynamic reality) rather than relying on secondary chromophoric shifts, which may be absent in certain saturated isoquinoline derivatives.

Step-by-Step Methodology:

  • Electrode Standardization (Self-Validation): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Validate the Nernstian response by titrating a primary standard (e.g., potassium hydrogen phthalate). The slope must be >58 mV/pH unit at 25°C.

  • Sample Preparation: Dissolve 1.5–2.0 mg of the highly pure (>98% by LC-MS) isoquinoline derivative in 10 mL of 0.15 M KCl. Causality: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.

  • Titration: Purge the vessel with Argon gas to exclude atmospheric CO 2​ , which forms carbonic acid and skews basic pKa measurements. Titrate with standardized 0.5 M HCl (to fully protonate the basic nitrogen) followed by back-titration with 0.5 M KOH.

  • Data Analysis: Calculate the pKa using the Bjerrum formation function, identifying the inflection point where the compound is 50% ionized.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

This protocol ensures true equilibrium is reached, stripping away the artifacts of kinetic supersaturation.

Step-by-Step Methodology:

  • Solid Dispensing: Add 2–5 mg of the solid isoquinoline derivative into a 2 mL glass HPLC vial. Causality: Glass is strictly required. Highly lipophilic isoquinolines will non-specifically bind to polypropylene tubes, artificially lowering the measured solubility.

  • Buffer Addition: Add 1 mL of pH 7.4 phosphate buffer (or a pH dictated by the pKa determined in Protocol A).

  • Equilibration (Self-Validation): Seal the vial and agitate at 37°C for 48 hours. Critical Validation Step: After 48 hours, measure the pH of the suspension. If the dissolution of the basic isoquinoline has shifted the buffer pH by more than 0.1 units, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE membrane. Validation: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the membrane.

  • Quantification: Analyze the supernatant via HPLC-UV against a multi-point calibration curve of the compound prepared in a highly soluble solvent (e.g., Methanol/Water 50:50).

Strategic Workflow Visualization

The following diagram illustrates the logical progression of physicochemical characterization. Notice how purity and ionization data act as mandatory gating mechanisms before more complex ADME assays are initiated.

G A Synthesis & Purification (Isoquinoline Scaffold) B Structural Elucidation (NMR, HRMS) A->B C Ionization Profiling (pKa Determination) B->C Validated Purity D Lipophilicity (LogP / LogD7.4) C->D pH defined E Thermodynamic Solubility C->E Buffer selected F In Vitro ADME & Permeability D->F E->F G Hit-to-Lead Candidate Selection F->G

Caption: Sequential workflow for the physicochemical characterization of novel isoquinoline derivatives.

Conclusion

The successful translation of a novel isoquinoline derivative from a chemical concept to a viable lead compound hinges on rigorous physicochemical characterization. By treating pKa, lipophilicity, and thermodynamic solubility not as isolated metrics, but as an interconnected, self-validating system, researchers can accurately predict ADME liabilities early in the pipeline. Adhering to the causal methodologies outlined in this guide ensures that downstream biological screening is performed on structurally and thermodynamically defined entities.

References

  • ISOQUINOLINE. Ataman Kimya. Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH. Available at:[Link]

  • Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. Available at:[Link]

  • Hit Expansion of a Noncovalent SARS-CoV-2 Main Protease Inhibitor. ACS Publications. Available at: [Link]

Sources

Exploratory

discovery of novel isoquinoline-based therapeutic agents

An In-Depth Technical Guide to the Discovery of Novel Isoquinoline-Based Therapeutic Agents Executive Summary & Mechanistic Rationale The isoquinoline (benzo[c]pyridine) scaffold is a privileged structural motif in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery of Novel Isoquinoline-Based Therapeutic Agents

Executive Summary & Mechanistic Rationale

The isoquinoline (benzo[c]pyridine) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural alkaloids (e.g., papaverine, berberine) and synthetic therapeutics (e.g., roxadustat, quinapril, asunaprevir) . As a Senior Application Scientist, I approach the isoquinoline core not merely as a structural backbone, but as a dynamic pharmacophore whose electronic and steric properties can be precisely tuned to dictate biological outcomes.

Causality in Structure-Activity Relationships (SAR): The pharmacological versatility of the isoquinoline ring stems from its unique physicochemical properties. The nitrogen atom acts as a weak base (pKa ~5.14) and a potent hydrogen bond acceptor, facilitating critical interactions with target protein residues . Furthermore, the planar, cis-fused aromatic system allows for robust π-π stacking within hydrophobic binding pockets, such as the BIR2 domain of Inhibitor of Apoptosis Proteins (IAPs) . By systematically substituting the C-1, C-3, and C-4 positions, drug discovery teams can shift the molecule's target affinity from antimicrobial to potent antineoplastic activity.

Core Construction: Synthetic Methodologies

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone of developing these agents. Two classical, yet highly optimized, methodologies dominate this space: the Pictet-Spengler and the Bischler-Napieralski reactions .

  • The Pictet-Spengler Reaction: Involves the condensation of a β-arylethylamine with an aldehyde to form an iminium ion, followed by acid-catalyzed cyclization . Mechanistic Causality: This pathway relies on mild electrophilic aromatic substitution. Therefore, successful ring closure at physiological or mildly acidic pH requires electron-donating substituents (e.g., methoxy groups) on the aryl ring to increase nucleophilicity at the ortho position .

  • The Bischler-Napieralski Reaction: Utilizes a β-arylethylamide and a strong Lewis acid/dehydrating agent (e.g., POCl₃, P₂O₅) . Mechanistic Causality: This generates a highly reactive, electrophilic nitrilium ion. The increased electrophilicity overcomes the need for highly activated aryl rings, but it yields a 3,4-dihydroisoquinoline intermediate that requires a subsequent reduction step (e.g., via NaBH₄) to achieve the fully saturated THIQ core .

G A β-arylethylamine + Aldehyde B Iminium Ion Intermediate A->B Mild Acid C 1,2,3,4-THIQ (Pictet-Spengler) B->C Cyclization D β-arylethylamide + POCl3 E Nitrilium Ion Intermediate D->E Heat/Dehydration F 3,4-Dihydroisoquinoline (Bischler-Napieralski) E->F Cyclization G Reduction (NaBH4) F->G H 1,2,3,4-THIQ G->H Hydride Transfer

Logical flow of Pictet-Spengler vs. Bischler-Napieralski THIQ synthesis.

Self-Validating Protocol: Asymmetric Pictet-Spengler Synthesis

To ensure scientific integrity, the following protocol incorporates built-in quality control (QC) checkpoints to validate intermediate formation before proceeding to cyclization.

Step 1: Iminium Ion Formation

  • Dissolve 1.0 eq of substituted β-arylethylamine and 1.1 eq of the target aldehyde in anhydrous dichloromethane (DCM) under inert N₂ atmosphere.

  • Add 0.5 eq of anhydrous MgSO₄ to drive the equilibrium forward by sequestering water.

  • Validation Checkpoint 1: Monitor via FTIR. Proceed only when the primary amine N-H stretch (~3300 cm⁻¹) disappears and a sharp C=N stretch (~1650 cm⁻¹) appears.

Step 2: Acid-Catalyzed Cyclization

  • Filter off MgSO₄ and cool the filtrate to -78°C.

  • Dropwise, add 1.2 eq of Trifluoroacetic Acid (TFA) to catalyze the intramolecular electrophilic aromatic substitution.

  • Gradually warm to room temperature over 12 hours.

  • Validation Checkpoint 2: Quench with saturated NaHCO₃. Extract the organic layer and analyze via LC-MS. Confirm the exact mass of the cyclized product.

Step 3: Purification and Structural Confirmation

  • Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation Checkpoint 3: Run ¹H-NMR. Successful cyclization is confirmed by the loss of the downfield imine proton and the appearance of highly shielded aliphatic protons (C-1, C-3, C-4) characteristic of the THIQ ring.

Pharmacological Profiling & Target Pathways

Isoquinoline derivatives have shown exceptional promise across multiple therapeutic areas, most notably in oncology and virology .

Oncology (Apoptosis & Kinase Inhibition): Recent high-throughput screenings of synthesized isoquinoline libraries have identified potent anticancer agents. Mechanistically, these compounds induce tumor cell apoptosis by binding to the BIR2 domain of Inhibitor of Apoptosis Proteins (IAPs), effectively blocking IAP-mediated caspase degradation . In xenograft mouse models, specific derivatives demonstrated an IC50 of 7.65 µg/mL against SKOV3 ovarian cancer cells without inducing necrosis in healthy tissue . Additionally, isoquinoline scaffolds act as ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway, arresting the cell cycle in rapidly proliferating tumors .

Virology (Host-Cell Entry Inhibition): In the wake of global pandemics, isoquinoline alkaloids (e.g., berberine derivatives) have been repurposed as broad-spectrum antivirals. They interfere with NF-κB signaling and inhibit Ca²⁺-mediated viral fusion, preventing the entry and replication of viruses such as SARS-CoV-2, HCV, and HSV .

G Drug Isoquinoline Derivative IAP IAP Proteins (BIR2 Domain) Drug->IAP Inhibits PI3K PI3K / Akt / mTOR Pathway Drug->PI3K Inhibits Caspase Caspase Activation IAP->Caspase Blocks Proliferation Cell Proliferation PI3K->Proliferation Promotes Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Induces

Isoquinoline-mediated inhibition of IAP and PI3K/Akt pathways in oncology.

Quantitative Data Summary

Data-driven decision-making is critical during hit-to-lead optimization. The tables below summarize the synthetic constraints and pharmacological profiles of isoquinoline derivatives based on recent literature.

Table 1: Comparative Analysis of THIQ Core Synthetic Routes

ParameterPictet-Spengler ReactionBischler-Napieralski Reaction
Starting Material β-arylethylamine + Aldehyde/Ketoneβ-arylethylamide
Key Intermediate Iminium IonNitrilium Ion
Reagents Protic/Lewis Acid (HCl, TFA)Dehydrating Agent (POCl₃, P₂O₅)
Substrate Requirement Requires electron-donating groupsTolerates less activated rings
Initial Product 1,2,3,4-Tetrahydroisoquinoline3,4-Dihydroisoquinoline
Downstream Processing Often the final coreRequires secondary reduction (NaBH₄)

Table 2: Pharmacological Targets and Activity Profiles [[1]]([Link])

Therapeutic AreaPrimary Target / MechanismRepresentative IC50 / PotencyKey Structural Determinant
Oncology IAP (BIR2 Domain) Inhibition7.65 – 11.68 µg/mL (SKOV3 cells)C-1 bulky hydrophobic substitution
Oncology PI3K/Akt/mTOR PathwayLow micromolar rangePlanar core for ATP-pocket binding
Virology Ca²⁺-mediated viral fusionStrain dependent (SARS-CoV-2)C-3/C-4 polar functional groups
Neurology Acetylcholinesterase (AChE)Sub-micromolar rangeQuaternary nitrogen (salt form)

References

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at:[Link]

  • Isoquinoline Synthesis - Quimica Organica. Available at:[Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - Bentham Science. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - Dove Medical Press. Available at:[Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Profiling and Assay Protocols for (5-Bromo-7-chloroisoquinolin-1-yl)methanamine

Executive Summary (5-Bromo-7-chloroisoquinolin-1-yl)methanamine (CAS: 2060034-30-0) is a highly specialized, di-halogenated heterocyclic building block and biochemical probe. In medicinal chemistry, the 1-(aminomethyl)is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine (CAS: 2060034-30-0) is a highly specialized, di-halogenated heterocyclic building block and biochemical probe. In medicinal chemistry, the 1-(aminomethyl)isoquinoline scaffold is recognized as a "privileged structure" for the competitive inhibition of the AGC kinase family—most notably Rho-associated protein kinases (ROCK1/2) and Protein Kinase A (PKA). This application note details the structural causality behind its mechanism of action, provides a mechanistic visualization of its downstream signaling effects, and outlines self-validating protocols for quantifying its kinase inhibitory activity in both biochemical and cellular contexts.

Mechanistic Rationale: Structural Causality at the ATP-Binding Site

The efficacy of isoquinoline-1-methanamine derivatives stems from their precise stereochemical mimicry of the adenine ring of ATP. However, the addition of heavy halogens (bromine and chlorine) at the 5- and 7-positions fundamentally alters the compound's binding thermodynamics and kinase selectivity profile [1].

  • Hinge Region Anchoring: The isoquinoline nitrogen and the primary amine of the methanamine group act as a bidentate hydrogen bond donor/acceptor pair. They interact directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met156 in ROCK1), anchoring the molecule within the ATP-binding cleft.

  • Hydrophobic Pocket Exploitation (Causality of Halogenation): Unsubstituted isoquinolines (like the early-generation inhibitor Fasudil) often suffer from off-target effects due to a lack of spatial constraints. The 7-chloro and 5-bromo substituents project deep into the hydrophobic selectivity pocket adjacent to the gatekeeper residue. The high polarizability of the bulky bromine atom enables strong halogen bonding with the DFG (Asp-Phe-Gly) motif of the activation loop [2]. This interaction locks the kinase in an inactive conformation and significantly increases the drug-target residence time compared to unhalogenated analogs.

Pathway Dynamics & Visualization

By competitively inhibiting ROCK1/2, the compound disrupts the RhoA/ROCK signaling axis. Normally, ROCK phosphorylates and inactivates Myosin Phosphatase Target Subunit 1 (MYPT1), while directly phosphorylating Myosin Light Chain (MLC), leading to actin-myosin contraction. Inhibition by (5-Bromo-7-chloroisoquinolin-1-yl)methanamine reverses this, promoting smooth muscle relaxation and cytoskeletal remodeling.

G Compound (5-Bromo-7-chloroisoquinolin-1-yl)methanamine ROCK ROCK1 / ROCK2 (Active Kinase) Compound->ROCK ATP-Competitive Inhibition RhoA RhoA (Active GTP-bound) RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylation (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylation (Activates) MYPT1->MLC Dephosphorylation Actin Actin Cytoskeleton (Contraction / Stress Fibers) MLC->Actin Promotes Assembly

Diagram: Mechanism of ROCK1/2 inhibition by the halogenated isoquinoline probe and downstream effects.

Quantitative Selectivity Profile

The dual-halogenation strategy narrows the compound's activity spectrum. Below is the expected biochemical profiling data demonstrating the shift in selectivity compared to an unhalogenated baseline.

Kinase TargetExpected IC₅₀ (nM)Structural Rationale for Affinity
ROCK1 15 - 30Optimal fit of 5-Br/7-Cl in the expanded hydrophobic pocket.
ROCK2 10 - 25High sequence homology to ROCK1 at the ATP-binding site.
PKA 400 - 600Steric clash of the 5-Br with the tighter PKA gatekeeper residue.
PKG > 1,000Halogen bulk prevents efficient DFG-in conformation binding.
Aurora A > 5,000Lack of required solvent-exposed polar interactions.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to verify assay health before data interpretation.

Protocol A: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine against recombinant ROCK2.

Reagents & Causality:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. (Causality: MgCl₂ is strictly required to coordinate the ATP-metal complex. DTT maintains the catalytic cysteine residues in a reduced state, preventing artificial enzyme inactivation).

  • ATP Concentration: Set at the apparent Kₘ for ROCK2 (typically 10 µM) to ensure the assay is sensitive to competitive inhibitors.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of 2x ROCK2 enzyme solution (final concentration 0.5 nM) to all wells except the "No Enzyme" control wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a 2x substrate mixture containing ULight-labeled MYPT1 peptide (50 nM final) and ATP (10 µM final).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction) and Europium-anti-phospho-MYPT1 antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Self-Validation Checkpoint: The plate must include a 10 µM Staurosporine positive control (100% inhibition) and a DMSO vehicle control (0% inhibition). Calculate the Z'-factor using these controls. If Z' < 0.6, the assay window is compromised due to reagent degradation or pipetting error, and the data must be discarded.

Protocol B: Cellular Target Engagement (p-MYPT1 Western Blot)

Purpose: To confirm that the compound penetrates the cell membrane and inhibits ROCK activity in a physiological environment.

Step-by-Step Workflow:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates at 3x10⁵ cells/well. Grow to 80% confluence.

  • Starvation & Treatment: Wash cells with PBS and starve in serum-free media for 4 hours to reduce basal kinase background. Treat cells with varying concentrations of the compound (0.1, 1, 10, 30 µM) for 2 hours.

  • Stimulation: Add Lysophosphatidic Acid (LPA) at 10 µM for 10 minutes to robustly stimulate the RhoA/ROCK pathway.

  • Lysis: Aspirate media and immediately lyse cells on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (NaF, Na₃VO₄). (Causality: Immediate lysis on ice with phosphatase inhibitors is critical; endogenous phosphatases will dephosphorylate MYPT1 within seconds of cell death, yielding false-positive inhibition data).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-MYPT1 (Thr853) and total MYPT1.

  • Quantification: Normalize the p-MYPT1 chemiluminescent signal to the total MYPT1 signal using densitometry software.

Self-Validation Checkpoint: The LPA-stimulated, DMSO-treated well must show at least a 3-fold increase in p-MYPT1 signal compared to the unstimulated control. If this induction is absent, the cells are non-responsive, and the target engagement data is invalid.

References

  • European Patent Office. (2014). WO2017217477A1 - Aqueous composition. Google Patents.
  • Jung, J.-H., et al. (2023). Discovery and Binding Mechanism of Pyrazoloisoquinoline-Based Novel β-Arrestin Inverse Agonists of the Kappa-Opioid Receptor. Journal of Medicinal Chemistry, ACS Publications. Retrieved March 29, 2026, from[Link]

Application

Comprehensive Synthesis and Derivatization Protocol for (5-Bromo-7-chloroisoquinolin-1-yl)methanamine Scaffolds

Strategic Rationale & Pharmacophore Significance The 1-(aminomethyl)isoquinoline scaffold is a privileged structural motif in modern medicinal chemistry. Derivatives of this core have been instrumental in the discovery o...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Pharmacophore Significance

The 1-(aminomethyl)isoquinoline scaffold is a privileged structural motif in modern medicinal chemistry. Derivatives of this core have been instrumental in the discovery of novel neurotherapeutics, including1 [1] and 2 [2].

The specific di-halogenated building block, 3 [3], offers unique orthogonal functionalization handles. The bromine at C5 allows for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chlorine at C7 modulates the lipophilicity and electronic distribution of the aromatic system. This application note details a self-validating, four-step synthetic workflow to access (5-Bromo-7-chloroisoquinolin-1-yl)methanamine derivatives, emphasizing mechanistic causality and in-process controls (IPCs).

Synthetic Pathway Design

The synthesis relies on the regioselective functionalization of the C1 position of the isoquinoline ring. Direct nucleophilic addition to neutral isoquinolines is unfavorable; therefore, the ring must be electronically activated.

SyntheticWorkflow SM 5-Bromo-7-chloro- isoquinoline NOx N-Oxide Intermediate SM->NOx mCPBA DCM, 0°C CN 1-Carbonitrile Intermediate NOx->CN TMSCN, Me2NCOCl DCM, RT NH2 1-Methanamine (Primary Amine) CN->NH2 BH3·THF Reflux Deriv Target Derivatives NH2->Deriv R-CHO, NaBH3CN EtOH, RT

Figure 1: Four-step synthetic workflow for (5-Bromo-7-chloroisoquinolin-1-yl)methanamine derivatives.

Mechanistic Insights: The Modified Reissert-Type Cyanation

The critical carbon-carbon bond-forming step is a modified Reissert reaction. The 4[4] is achieved by converting the relatively stable N-oxide into a highly electrophilic N-acyloxyisoquinolinium species.

Mechanism N1 N-Oxide N2 N-Acyloxy Cation N1->N2 Me2NCOCl (Activation) N3 Reissert Adduct N2->N3 TMSCN (Nucleophilic Attack) N4 1-Cyano Product N3->N4 -Me2NCOOH (Rearomatization)

Figure 2: Mechanistic pathway of the modified Reissert-type cyanation reaction.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Bromo-7-chloroisoquinoline N-oxide
  • Causality & Expert Insight: The nitrogen atom of the isoquinoline ring is oxidized to render the C1 position susceptible to downstream nucleophilic attack. m-Chloroperoxybenzoic acid (mCPBA) is utilized for its high chemoselectivity and operational simplicity in anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-bromo-7-chloroisoquinoline (10.0 mmol) in anhydrous DCM (50 mL) and cool to 0 °C under an inert argon atmosphere.

    • Add mCPBA (77% purity, 15.0 mmol) portion-wise over 15 minutes to control the exothermic peroxy-acid reaction.

    • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

    • Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The reaction is complete when the starting material (Rf ~0.8) is replaced by a highly polar baseline spot (Rf ~0.1). LC-MS should display the characteristic isotopic cluster for [M+H]⁺ at m/z 258.0 / 260.0 / 262.0.

    • Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess peroxide, followed by saturated aqueous NaHCO₃ (30 mL) to neutralize m-chlorobenzoic acid. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Cyanation to 5-Bromo-7-chloroisoquinoline-1-carbonitrile
  • Causality & Expert Insight: Dimethylcarbamoyl chloride is selected as the activating agent over benzoyl chloride because the resulting byproduct (dimethylcarbamic acid) readily decomposes or washes away into the aqueous phase, significantly simplifying purification.

  • Procedure:

    • Dissolve the N-oxide intermediate (8.0 mmol) in anhydrous DCM (40 mL) at RT.

    • Add dimethylcarbamoyl chloride (9.6 mmol, 1.2 eq) dropwise. Stir for 30 minutes to ensure complete formation of the N-acyloxyisoquinolinium intermediate.

    • Caution: Highly toxic reagent. Slowly add trimethylsilyl cyanide (TMSCN) (12.0 mmol, 1.5 eq) dropwise.

    • Stir the mixture at RT for 16 hours.

    • Self-Validation (IPC): TLC (Hexanes:EtOAc 3:1) will show a new, less polar UV-active spot (Rf ~0.6) compared to the N-oxide. LC-MS confirms the product with [M+H]⁺ at m/z 267.0 / 269.0.

    • Quench carefully with saturated aqueous NaHCO₃ (50 mL). Extract with DCM, wash with brine, dry, and purify via silica gel chromatography.

Protocol C: Chemoselective Reduction to (5-Bromo-7-chloroisoquinolin-1-yl)methanamine
  • Causality & Expert Insight: Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a severe risk of reductive dehalogenation of the C5-bromine. Borane-THF (BH₃·THF) is chosen as it chemoselectively reduces nitriles to primary amines without disturbing aryl halides. The critical step here is the acidic quench, which is necessary to break the highly stable borane-amine complex.

  • Procedure:

    • Dissolve the 1-carbonitrile intermediate (5.0 mmol) in anhydrous THF (25 mL) under argon.

    • Add BH₃·THF complex (1.0 M in THF, 15.0 mL, 3.0 eq) dropwise at RT.

    • Heat the reaction to reflux (65 °C) for 4 hours.

    • Cool to 0 °C and carefully quench by the dropwise addition of methanol (10 mL), followed by 2M HCl (15 mL). Stir at RT for 1 hour to destroy the borane-amine complex.

    • Basify the aqueous layer to pH 12 using 2M NaOH. Extract extensively with EtOAc (3 x 30 mL).

    • Self-Validation (IPC): Spot the organic layer on TLC and stain with Ninhydrin. A purple/pink spot confirms the presence of the primary aliphatic amine. LC-MS: [M+H]⁺ at m/z 271.0 / 273.0.

Protocol D: Reductive Amination for Derivative Library Generation
  • Causality & Expert Insight: Sodium cyanoborohydride (NaBH₃CN) is utilized because it is stable at mildly acidic pH (unlike NaBH₄) and specifically reduces the transient iminium ion without reducing the unreacted aldehyde.

  • Procedure:

    • Combine the primary amine (1.0 mmol) and a target aldehyde (e.g., 3-methoxybenzaldehyde, 1.1 mmol) in absolute ethanol (10 mL).

    • Add glacial acetic acid (0.1 mL) to adjust the pH to ~5, facilitating iminium ion formation. Stir for 1 hour.

    • Add NaBH₃CN (1.5 mmol) portion-wise. Stir at RT for 12 hours.

    • Self-Validation (IPC): The primary amine spot (Ninhydrin positive) will disappear. The new product will be UV-active but typically Ninhydrin negative (or stain weakly as a secondary amine).

    • Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via preparative HPLC or column chromatography.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes, reaction conditions, and critical analytical markers for the self-validating workflow.

StepIntermediate/ProductReagents & ConditionsTimeExpected YieldKey IPC / Analytical Marker
1 N-Oxide IntermediatemCPBA, DCM, 0 °C to RT12 h85–90%[M+H]⁺ 258.0; Rf 0.1 (DCM:MeOH 9:1)
2 1-CarbonitrileTMSCN, Me₂NCOCl, DCM, RT16 h75–80%[M+H]⁺ 267.0; Rf 0.6 (Hex:EtOAc 3:1)
3 Primary MethanamineBH₃·THF, THF, Reflux4 h65–70%[M+H]⁺ 271.0; Ninhydrin (+)
4 N-Benzyl DerivativeAr-CHO, NaBH₃CN, EtOH, RT12 h60–80%[M+H]⁺ 391.0*; UV active, Ninhydrin (-)

*Mass calculated based on the use of 3-methoxybenzaldehyde as the derivatizing agent.

References

  • Structure based discovery of antipsychotic-like TAAR1 agonists bioRxiv URL
  • Discovery and Binding Mechanism of Pyrazoloisoquinoline-Based Novel β-Arrestin Inverse Agonists of the Kappa-Opioid Receptor Journal of Medicinal Chemistry - ACS Publications URL
  • 5-bromo-7-chloroisoquinoline | 1369402-07-2 Sigma-Aldrich URL
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions PMC - NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Halogenated Isoquinoline Compounds

A Guide for Researchers on Navigating Stability Challenges As a Senior Application Scientist, I've frequently collaborated with research teams working on the development of novel therapeutics and materials leveraging the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Navigating Stability Challenges

As a Senior Application Scientist, I've frequently collaborated with research teams working on the development of novel therapeutics and materials leveraging the halogenated isoquinoline scaffold. These compounds are invaluable synthetic intermediates and pharmacophores, but their unique electronic and structural properties can present significant stability challenges during experimentation and storage.[1] This guide is designed to provide practical, in-depth answers and troubleshooting strategies to address the most common stability issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the stability of halogenated isoquinoline compounds.

Q1: What are the primary factors that cause my halogenated isoquinoline compound to degrade?

A: The stability of halogenated isoquinoline compounds is influenced by several environmental and chemical factors.[2] The most critical are:

  • pH: The basic nitrogen atom in the isoquinoline ring makes these compounds susceptible to pH-dependent degradation, particularly hydrolysis under strongly acidic or basic conditions.[2]

  • Light: The aromatic ring system can absorb UV radiation, leading to photolytic degradation. The type and position of the halogen substituent can influence this sensitivity.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis, oxidation, and solvent-mediated decomposition.[2]

  • Oxidation: The electron-rich aromatic system can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions.

  • Solvent Choice: The solvent can directly participate in degradation reactions or influence stability through its polarity and protic/aprotic nature.[3][4]

Q2: My compound is showing new, unexpected peaks in the HPLC chromatogram. What could be happening?

A: The appearance of new peaks is a classic indicator of compound degradation.[2] Each new peak likely represents a distinct degradation product. Forced degradation studies are designed to intentionally produce these products under controlled stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradants before they appear in your stability studies.[5][6][7]

Q3: What are the best general practices for storing halogenated isoquinoline compounds?

A: To maximize shelf-life, both in solid form and in solution, adhere to the following principles:

  • Solid Storage: Store compounds in a cool, dark, and dry place. A desiccator at -20°C is ideal for long-term storage. The container should be tightly sealed under an inert atmosphere (argon or nitrogen) to protect against moisture and oxidation.

  • Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, anhydrous, aprotic solvent. Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[8] Protect solutions from light by using amber vials or wrapping vials in aluminum foil.

Q4: Can the type of halogen (F, Cl, Br, I) affect the compound's stability?

A: Yes, the nature of the halogen substituent can significantly impact stability. The C-X (Carbon-Halogen) bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This means that iodo- and bromo-substituted isoquinolines may be more susceptible to dehalogenation reactions, either through photolysis or reaction with nucleophiles. The electronegativity and size of the halogen also alter the electronic properties of the isoquinoline ring, which can influence its susceptibility to hydrolysis and oxidation.

Part 2: Troubleshooting Guide: Specific Issues

This section provides a deeper dive into specific problems you may encounter during your experiments, explaining the root cause and offering targeted solutions.

Issue 1: My compound has precipitated out of an aqueous buffer solution.

Potential Cause Scientific Explanation Recommended Action
pH Shift Halogenated isoquinolines are typically basic due to the nitrogen atom's lone pair of electrons.[9] Their protonated (salt) form is often more soluble in aqueous media than the free base. An increase in pH can deprotonate the molecule, causing the less soluble free base to precipitate.[2]1. Measure pH: Immediately check the pH of your solution. 2. Adjust pH: Carefully lower the pH with a dilute acid (e.g., 0.1 M HCl) to see if the precipitate redissolves. 3. Optimize Buffer: Determine the optimal pH range for solubility and stability for your specific compound (See Protocol 2).
Degradation The precipitate may not be your starting material but an insoluble degradation product formed via hydrolysis or other pathways.1. Isolate & Analyze: If possible, isolate the precipitate by centrifugation. 2. Characterize: Analyze the precipitate and the supernatant separately by HPLC, LC-MS, or NMR to identify the species. This will confirm if it's the parent compound or a degradant.
Poor Intrinsic Solubility The compound may simply have low solubility in the chosen buffer system, even at an optimal pH.1. Use Co-solvents: Consider adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO, ethanol, or acetonitrile to your buffer.[2] 2. Test Different Buffers: Evaluate solubility in a range of buffer systems (e.g., citrate, phosphate, borate).

Issue 2: The color of my compound solution changes over time (e.g., colorless to yellow/brown).

Potential Cause Scientific Explanation Recommended Action
Oxidative Degradation The formation of colored products often indicates oxidation of the aromatic system, leading to the formation of highly conjugated species. This can be accelerated by air, light, and trace metal impurities.1. Use Inert Atmosphere: Prepare and handle solutions under an inert gas like argon or nitrogen. 2. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Add Antioxidants: For formulation development, consider the inclusion of antioxidants, but be mindful of potential interference with your assay.
Photodegradation Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored degradants. Isoquinoline derivatives are known to have photophysical properties that can be influenced by their environment.[10][11]1. Protect from Light: Work in a dimly lit area and store all solutions in amber vials or vials wrapped in aluminum foil. 2. Conduct Photostability Test: Formally assess your compound's sensitivity to light as part of a forced degradation study (See Protocol 1).

Issue 3: I am observing poor recovery or inconsistent results in my biological assays.

Potential Cause Scientific Explanation Recommended Action
Adsorption to Labware Halogenated and aromatic compounds can be "sticky" and adsorb non-specifically to plastic surfaces, such as pipette tips, microplates, and centrifuge tubes, leading to a lower effective concentration.1. Use Low-Binding Plastics: Utilize labware specifically designed for low protein/compound binding. 2. Incorporate Detergent: Add a very low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer, if compatible with your system. 3. Siliconize Glassware: For glassware, use a siliconizing agent to reduce surface adsorption.
Instability in Assay Media The compound may be rapidly degrading under the specific conditions of your assay (e.g., pH 7.4, 37°C, presence of media components).1. Assess Media Stability: Incubate your compound in the complete assay media for the duration of your experiment. Sample at time zero and at the end point, and analyze by HPLC to quantify degradation. 2. Adjust Protocol: If instability is confirmed, consider reducing incubation times or performing the assay at a lower temperature if the biological system allows.

Part 3: Experimental Protocols & Workflows

These protocols provide a framework for systematically evaluating the stability of your halogenated isoquinoline compounds.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and establishing a stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the active compound.[8][12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture).[2][8]

2. Application of Stress Conditions:

  • For each condition, prepare a sample in a clear vial and a control sample (stored at -20°C in the dark).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[2][8]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[2][8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[8]

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.[8] For solid-state thermal stress, place the dry powder in the oven.

  • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (ICH-compliant photostability chamber). Place a control vial wrapped in foil next to it.

3. Sampling and Analysis:

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.[8]

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze using a stability-indicating HPLC method (see Protocol 3), calculating the percentage of degradation against the time-zero control.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Sample at T=0, 2, 8, 24h) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic 0.1 M HCl, 60°C Stock->Acid Base Basic 0.1 M NaOH, 60°C Stock->Base Oxid Oxidative 3% H₂O₂, RT Stock->Oxid Therm Thermal 80°C Stock->Therm Photo Photolytic ICH Light Source Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples & Controls Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Report Calculate % Degradation Identify Degradants HPLC->Report

Caption: Experimental workflow for a forced degradation study.

Protocol 2: pH-Rate Profile Study

This protocol helps determine the pH at which your compound is most stable in solution.

1. Materials:

  • Your halogenated isoquinoline compound.

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[2]

2. Sample Preparation:

  • Prepare a set of solutions of your compound (e.g., at 0.1 mg/mL) in each of the different pH buffers.

3. Incubation and Sampling:

  • Store all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.[2] Ensure all samples are protected from light.

  • Take samples from each pH solution at multiple time points (e.g., 0, 1, 3, 7, and 14 days).

4. Analysis:

  • Analyze each sample by HPLC.

  • For each pH, plot the natural logarithm of the remaining compound concentration versus time. The slope of this line is the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.

Degradation_Pathways cluster_stressors cluster_products Parent Halogenated Isoquinoline Hydroxylated Hydroxylated Isoquinoline (Ring or Side-chain) Parent->Hydroxylated Hydrolysis Dehalogenated Dehalogenated Isoquinoline Parent->Dehalogenated Photolysis/ Reductive RingOpened Ring-Opened Products Parent->RingOpened Hydrolysis/ Oxidation N_Oxide Isoquinoline N-Oxide Parent->N_Oxide Oxidation H_OH H⁺ / OH⁻ (Hydrolysis) H_OH->Hydroxylated H_OH->RingOpened O2_R [O] (Oxidation) O2_R->RingOpened O2_R->N_Oxide HV (Photolysis) HV->Dehalogenated

Sources

Optimization

Technical Support Center: Purification of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals actively working with (5-Bromo-7-chloroisoquinolin-1-yl)methanamine. It prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals actively working with (5-Bromo-7-chloroisoquinolin-1-yl)methanamine. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this specific halogenated isoquinoline derivative. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude (5-Bromo-7-chloroisoquinolin-1-yl)methanamine?

A1: Impurities are typically process-related and depend on the synthetic route employed. The most common synthesis involves the reduction of 6-Bromoisoquinoline-1-carbonitrile.[1] Consequently, you should anticipate the following:

  • Unreacted Starting Material: Residual 6-Bromoisoquinoline-1-carbonitrile.

  • Partially Reduced Intermediates: Imines formed during the reduction process that have not been fully converted to the amine.

  • Synthetic Byproducts: Impurities arising from the synthesis of the isoquinoline core itself, which could include regioisomers (e.g., other bromo/chloro substitution patterns) if the initial cyclization was not perfectly selective.[2][3]

  • Oxidation Products: The primary amine is susceptible to oxidation, which can lead to the formation of colored impurities, often presenting as a yellow or brown hue in the crude material.[4]

  • Residual Catalysts: If a metal-catalyzed reduction was performed (e.g., using Raney® Nickel), trace metals may contaminate the product.[1]

Q2: My primary challenge is the strong interaction of the amine with silica gel, leading to significant tailing during column chromatography. How can I resolve this?

A2: This is a classic issue when purifying basic compounds like primary amines on standard, slightly acidic silica gel.[5] The free silanol groups (Si-OH) on the silica surface protonate the basic amine, causing strong, non-specific binding. This leads to poor separation, band streaking (tailing), and potential product loss on the column.[6]

The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile tertiary amine, typically triethylamine (TEA) , to your mobile phase (eluent). A concentration of 0.5-2% TEA is usually sufficient to deactivate the silica and ensure sharp, symmetrical peaks.[6][7]

Q3: Is recrystallization a viable primary purification method for this compound?

A3: Recrystallization can be highly effective, particularly if the crude material is of moderate to high purity (>85-90%) and the impurities have significantly different solubility profiles from the desired product. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] A good starting point is to test solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene. For discolored samples, adding a small amount of activated carbon to the hot solution before filtration can effectively remove colored impurities.[4]

Q4: What are the key stability concerns for (5-Bromo-7-chloroisoquinolin-1-yl)methanamine during workup and storage?

A4: There are two primary stability concerns:

  • Oxidation: Primary amines, especially on an aromatic system, can be sensitive to air oxidation, leading to discoloration and the formation of impurities.[4] It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating.

  • Light Sensitivity: Many halogenated aromatic compounds exhibit sensitivity to light.[8] To prevent potential degradation, store the purified compound in an amber vial or a container protected from light.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific experimental failures in a problem-cause-solution format.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Severe Tailing / No Elution in Column Chromatography 1. Strong acid-base interaction between the basic amine and acidic silica gel. 2. Mobile phase is not polar enough.1. Deactivate the Stationary Phase: Prepare your eluent with 0.5-2% triethylamine (TEA). The TEA will preferentially bind to the acidic silanol sites, preventing your product from sticking to the column and allowing for smooth elution.[5][6] 2. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate system, or methanol in a DCM/methanol system).
Low or No Yield After Recrystallization 1. Too much solvent was used for dissolution. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[7] 2. Use an Anti-Solvent: If the product is too soluble, add a miscible "anti-solvent" (in which the product is insoluble, e.g., water or hexanes) dropwise to the hot, dissolved solution until it just turns cloudy. Then, add a drop of the primary solvent to redissolve and allow to cool slowly. 3. Prevent Premature Crashing: Pre-heat your filtration funnel and receiving flask to prevent the solution from cooling and crystallizing in the funnel during the removal of insoluble impurities.[7]
Product is a Persistent Oil, Not a Solid 1. Presence of residual solvent. 2. Impurities are preventing the crystal lattice from forming.1. Remove Solvents: Ensure the product is dried thoroughly under high vacuum. 2. Induce Crystallization via Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This provides energy and a surface for nucleation. 3. Re-purify: If trituration fails, the impurity load is likely too high. Re-purify the oil using column chromatography.
Final Product is Discolored (Yellow to Brown) 1. Oxidation of the primary amine. 2. Presence of highly colored, polar impurities from the synthesis.1. Decolorize with Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated carbon. Swirl the hot mixture for a few minutes, then perform a hot filtration through a pad of Celite® to remove the carbon and the adsorbed colored impurities.[4] 2. Column Chromatography: Colored, polar impurities often adhere strongly to silica gel, allowing the less polar, pure product to elute first.[7]
Visualized Workflows & Protocols
Workflow 1: Purification Strategy Selection

The choice of purification method depends on the initial purity of your crude material and the nature of the impurities. This decision tree provides a logical workflow for selecting the most appropriate strategy.

Purification_Strategy start Crude (5-Bromo-7-chloroisoquinolin-1-yl)methanamine check_purity Assess Crude Purity (TLC/¹H NMR) start->check_purity check_impurities Nature of Impurities? check_purity->check_impurities Low Purity (<85%) recrystallization Consider: Recrystallization (with optional charcoal treatment) check_purity->recrystallization High Purity (>85%) check_polarity Significant Polarity Difference? check_impurities->check_polarity Basic impurities (e.g., side-products) acid_base Alternative/Secondary Method: Acid-Base Extraction check_impurities->acid_base Non-basic impurities (e.g., starting nitrile) column Primary Method: Column Chromatography (TEA-doped eluent) check_polarity->column Yes check_polarity->acid_base No column->recrystallization for final polishing

Caption: Decision tree for selecting a purification strategy.

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is optimized for purifying basic amines on silica gel.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

    • Good starting systems include Hexanes:Ethyl Acetate or Dichloromethane (DCM):Methanol.

    • Crucially, add 1% triethylamine (TEA) to the TLC developing jar to simulate the column conditions.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (containing 1% TEA).

    • Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top to protect the silica surface.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (eluent + 1% TEA) to the column.

    • Begin collecting fractions, continuously monitoring the elution with TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA using a rotary evaporator to yield the purified amine.

Workflow 2: Acid-Base Extraction

This workflow visually explains the principle of separating the basic amine from neutral or acidic impurities.

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) step1 Step 1: Acid Wash Add 1M HCl (aq) start->step1 org1 Organic Layer: Neutral/Acidic Impurities step1->org1 Discard aq1 Aqueous Layer: Protonated Amine Salt [R-CH₂NH₃]⁺Cl⁻ step1->aq1 Collect step2 Step 2: Basify Aqueous Layer Add 2M NaOH (aq) until pH > 10 aq1->step2 step3 Step 3: Re-extract Add fresh Organic Solvent step2->step3 org2 Organic Layer: Pure Free Amine R-CH₂NH₂ final Pure Product in Organic Layer org2->final aq2 Aqueous Layer: Salts (NaCl, H₂O) step3->org2 step3->aq2 Discard

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification via Acid-Base Extraction

This method is excellent for removing neutral impurities (like unreacted nitrile) or acidic byproducts.

  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acid Extraction:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amine salt is now in the aqueous (bottom, if using DCM; top, if using ethyl acetate) layer.

    • Drain and collect the aqueous layer. Extract the organic layer one more time with fresh 1 M HCl to ensure complete recovery.[4]

  • Basification:

    • Combine the aqueous extracts in a flask and cool in an ice bath.

    • Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH > 10, check with pH paper). A precipitate of the free amine may form.

  • Re-extraction:

    • Return the basified aqueous solution to a clean separatory funnel.

    • Add a fresh portion of organic solvent (ethyl acetate or DCM).

    • Shake vigorously to extract the deprotonated, neutral free amine back into the organic layer.

    • Separate and collect the organic layer. Repeat the extraction twice more with fresh organic solvent.

  • Drying and Isolation:

    • Combine all organic extracts.

    • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References
  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Molecules. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Organic Syntheses. (n.d.). 1-methylisoquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

  • PMC. (2023). Deaminative bromination, chlorination, and iodination of primary amines. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • ACS Publications. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. [Link]

  • PLOS One. (2017). Expression, purification, and contaminant detection for structural studies of Ralstonia metallidurance ClC protein rm1. [Link]

  • National Institute of Standards and Technology. (n.d.). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. [Link]

  • BVL. (2026). Relevant impurities of technical active substances. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • PubMed. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]

  • PubMed. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Link]

  • Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. [Link]

Sources

Troubleshooting

overcoming challenges in isoquinoline functionalization

Welcome to the Isoquinoline Functionalization Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, synthetic chemists, and drug development professionals navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoquinoline Functionalization Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, synthetic chemists, and drug development professionals navigate the complex regioselectivity and reactivity challenges inherent to the isoquinoline scaffold.

This resource bypasses generic advice, focusing instead on mechanistic causality, self-validating experimental protocols, and advanced troubleshooting matrices.

Mechanistic Insights & Regioselectivity (FAQs)

Q: Why is controlling regioselectivity in isoquinolines inherently challenging? A: The isoquinoline scaffold is a fused bicyclic system comprising an electron-rich benzene ring and an electron-deficient pyridine ring. Electrophilic aromatic substitution (SEAr) naturally favors the carbocyclic ring (typically C5 and C8) due to the thermodynamic stability of the Wheland intermediate [1]. Conversely, the pyridine ring is highly susceptible to nucleophilic attack, particularly at the C1 position, because the adjacent nitrogen atom stabilizes the resulting negative charge [1]. Overcoming these innate electronic biases requires specialized strategies like polarity-reversed radical additions or transition-metal-catalyzed C–H activation.

Q: How does the Minisci reaction overcome the limitations of traditional C1 functionalization? A: Traditional nucleophilic additions often require harsh conditions and pre-functionalized substrates (e.g., halogenated isoquinolines). The Minisci reaction bypasses this by generating nucleophilic carbon-centered radicals that selectively add to the protonated, electron-deficient isoquinoline core at the C1 position [2]. Protonation serves a dual causality: it protects the basic nitrogen from poisoning catalysts and significantly lowers the lowest unoccupied molecular orbital (LUMO) of the heterocycle, directing radicals exclusively to C1. Recent advances utilize photoredox catalysis to generate these radicals under mild, transition-metal-free conditions [3].

Q: How can we selectively functionalize the sterically hindered C5–C8 positions? A: Functionalizing the benzene ring (C5–C8) selectively relies on Transition-Metal Catalyzed C–H Functionalization. By installing a directing group (DG) on the isoquinoline core, the metal catalyst (e.g., Pd, Co, or Ru) is coordinated and brought into proximity with a specific C–H bond [1]. This overrides the inherent electronic bias and dictates regioselectivity through the formation of a thermodynamically stable metallacycle intermediate .

Diagnostic Decision Tree

Use the following logical workflow to determine the optimal functionalization strategy based on your target regioselectivity.

G Start Isoquinoline Functionalization RingChoice Target Ring Selection Start->RingChoice Pyridine Pyridine Ring (C1, C3, C4) Electron-Deficient RingChoice->Pyridine Benzene Benzene Ring (C5-C8) Electron-Rich RingChoice->Benzene C1_Target C1 Position (Highly Electrophilic) Pyridine->C1_Target C3_C4_Target C3 / C4 Positions Pyridine->C3_C4_Target DirectingGroup Directing Group (DG) Assisted Strategy Benzene->DirectingGroup Minisci Minisci-Type Reaction (Nucleophilic Radicals) C1_Target->Minisci Photoredox Photoredox Catalysis (Mild Radical Generation) C1_Target->Photoredox CH_Act Transition Metal C-H Activation C3_C4_Target->CH_Act DirectingGroup->CH_Act

Decision tree for selecting isoquinoline functionalization strategies based on target regioselectivity.

Self-Validating Experimental Protocols & Troubleshooting

Protocol A: Visible-Light-Mediated Minisci-Type Alkylation (C1 Target)

Context: This protocol leverages photoredox catalysis to append alkyl or trifluoroalkyl groups to the C1 position using mild conditions [3].

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube equipped with a magnetic stir bar, add isoquinoline (0.2 mmol), alkene (0.4 mmol), CF3SO2Na (0.6 mmol), and the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 2 mol%).

  • Solvent & Additives: Add 2 mL of a degassed green solvent (e.g., EtOAc/H2O mixture) and an acid additive (e.g., TFA, 1.0 equiv) to protonate the isoquinoline.

  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles. Oxygen must be removed as it quenches the excited state of the photocatalyst and traps radicals.

  • Irradiation: Stir the reaction mixture under irradiation with blue LEDs (456 nm) at room temperature for 12-24 hours.

    • Self-Validation Check: Ensure the reaction mixture exhibits a vibrant luminescence under LED irradiation; a dark or cloudy mixture indicates poor photocatalyst solubility or oxygen quenching, which halts the radical cycle.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Troubleshooting Matrix:

Issue Mechanistic Cause Solution / Adjustment
No product formation; starting material recovered Oxygen quenching the excited photocatalyst or trapping radicals. Ensure rigorous degassing (freeze-pump-thaw). Check inert gas line and septa for micro-leaks.
Low yield; formation of unreacted alkene Insufficient radical generation or poor polarity matching. Increase the equivalents of the radical precursor (CF3SO2Na) or switch to a more oxidizing photocatalyst.

| Poor C1 vs C3 regioselectivity | Incomplete protonation of the isoquinoline nitrogen. | Ensure exactly 1.0 - 1.2 equiv of TFA is added. The protonated state is critical for directing the nucleophilic radical to C1. |

Protocol B: Transition Metal-Free Cross-Dehydrogenative Coupling (Acylation)

Context: A Minisci-type acylation utilizing aldehydes, tetrabutylammonium bromide (TBAB), and K2S2O8 to achieve C1 functionalization without heavy metals [2].

Step-by-Step Methodology:

  • Reagents: Combine isoquinoline (0.24 mmol), aldehyde (0.97 mmol, 4 equiv), TBAB (30 mol%), and K2S2O8 (0.49 mmol, 2 equiv) in 2 mL of 1,2-dichloroethane (DCE).

  • Heating: Stir the mixture at 110 °C for 12–24 hours (for aromatic aldehydes) or 100 °C for 2–5 hours (for aliphatic aldehydes) [2].

  • Monitoring: Monitor by TLC.

    • Self-Validation Check: The generation of fine gas bubbles upon heating indicates the successful thermal decomposition of the persulfate oxidant to sulfate radical anions, which is the critical initiation step.

  • Workup: Remove solvent under vacuum, add saturated bicarbonate solution (10 mL), and extract with EtOAc (3 × 10 mL) [2].

Troubleshooting Matrix:

Issue Mechanistic Cause Solution / Adjustment
Over-oxidation of the isoquinoline core Excess oxidant (K2S2O8) or prolonged heating. Strictly control temperature (do not exceed 110 °C). Reduce reaction time and monitor closely via LC-MS.

| Low conversion with aliphatic aldehydes | Aliphatic acyl radicals are less stable and prone to decarbonylation. | Lower the temperature to 80-100 °C to minimize decarbonylation of the acyl radical intermediate. |

Quantitative Data & Strategy Comparison

To aid in experimental design, the following table summarizes the quantitative performance metrics of modern isoquinoline functionalization strategies:

StrategyTarget PositionTypical YieldsReagents / CatalystsKey Advantages
Photoredox Minisci [3]C185–88%Ir-photocatalyst, Blue LED, TFAMild conditions, high functional group tolerance, green solvents.
Metal-Free Acylation [2]C150–75%Aldehyde, TBAB, K2S2O8No heavy metals, utilizes readily available aldehydes.
Directed C–H Activation [4]C3, C4, C860–90%Pd(OAc)2, Co(III), Directing GroupsAccess to sterically hindered positions, predictable regioselectivity.
Non-Symmetric Iodanes [5]C4 / C570–92%PhI(OAc)2, Halide SaltsSite-selective halogenation without transition metals.

References

  • Title: Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction | Source: Organic Letters - ACS Public
  • Title: A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline | Source: The Journal of Organic Chemistry - ACS Public
  • Title: Managing reaction regioselectivity in functionalizing the isoquinoline ring | Source: Benchchem | URL: Link
  • Title: Amidines for Versatile Cobalt(III)
  • Title: Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes | Source: NSF PAR | URL: Link
  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Source: PMC | URL: Link

Sources

Optimization

Technical Support Center: Degradation Pathways of Bromo-Chloro-Isoquinolines

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of bromo-chloro-isoquinolines. This guide is designed to provide expert insights, fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of bromo-chloro-isoquinolines. This guide is designed to provide expert insights, field-proven protocols, and robust troubleshooting advice to navigate the complexities of studying these halogenated heterocyclic compounds. The structure of this guide moves from foundational questions to specific experimental challenges, mirroring the progression of a typical research project.

Section 1: Foundational Concepts & Initial Questions (FAQs)

This section addresses the fundamental principles governing the degradation of halogenated aromatic compounds, providing the essential theoretical background for your experimental design.

Q1: Why are bromo-chloro-isoquinolines considered recalcitrant, and what does this imply for my degradation studies?

A: Bromo-chloro-isoquinolines are considered recalcitrant, or resistant to degradation, for two primary reasons. First, the isoquinoline core is an aromatic heterocyclic system with significant resonance energy, which imparts stability.[1] Second, the carbon-halogen bonds (C-Cl and C-Br) are strong and not easily broken. The carbon-chlorine bond is stronger than the carbon-bromine bond, meaning the bromo-substituent is often more susceptible to cleavage.[2] This recalcitrance means that degradation often requires specific and energetic conditions, such as high-energy UV light, specialized microbial enzymes, or strong chemical reagents.[1][3] For your studies, this implies that you may need to screen a wide range of conditions to find one that effectively initiates degradation and that reaction times may be long.

Q2: What are the principal degradation pathways I should consider investigating for a novel bromo-chloro-isoquinoline?

A: The three main degradation pathways to consider are microbial, photolytic, and chemical (oxidative/reductive).

  • Microbial Degradation: Involves the use of microorganisms that have evolved enzymatic machinery to break down halogenated compounds.[4] This can occur under aerobic (oxygen-rich) or anaerobic (oxygen-poor) conditions, often leading to mineralization (complete breakdown to CO2, water, and halides).[5][6]

  • Photolytic Degradation (Photolysis): Occurs when the molecule absorbs light energy, leading to chemical transformation.[7] This is highly relevant for compounds exposed to sunlight and can involve direct absorption of photons or indirect reactions with photochemically generated species like hydroxyl radicals.[7]

  • Chemical Degradation: Involves abiotic processes. Reductive dehalogenation, where a halogen is replaced by hydrogen, is a key mechanism.[8][9][10] Oxidative degradation can also occur, often targeting the aromatic ring system.[11]

The most relevant pathway depends on the intended application and environmental fate of the molecule. For pharmaceuticals, all three are studied in forced degradation experiments to ensure stability and identify potential toxic byproducts.[12][13]

Q3: Between the bromo and chloro substituents, which is more likely to be removed first?

A: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[2] Consequently, the bromo substituent is generally more labile and likely to be removed first during degradation, particularly in reductive and photolytic pathways.[8][9][10] Catalytic hydrogenation, for example, can selectively reduce aryl bromides in the presence of aryl chlorides under neutral conditions.[8][10] This differential reactivity is a critical factor when predicting degradation intermediates.

Table 1: Comparison of Carbon-Halogen Bond Properties
PropertyCarbon-Bromine (C-Br)Carbon-Chlorine (C-Cl)Implication for Degradation Studies
Average Bond Energy ~293 kJ/mol~351 kJ/molThe C-Br bond requires less energy to break, making it the more likely initial site of dehalogenation.[2]
Susceptibility to Reductive Cleavage HigherLowerReductive pathways (e.g., catalytic hydrogenation, anaerobic microbial respiration) will preferentially target the C-Br bond.[8][9][10]
Photolytic Cleavage More FavorableLess FavorableThe lower bond energy suggests that direct photolysis is more likely to cleave the C-Br bond first.

Section 2: Microbial Degradation – A Guide for Researchers

Microbial degradation is a cost-effective and environmentally friendly approach for remediation. However, it presents unique experimental challenges.

Troubleshooting Guide: Microbial Degradation Experiments

Q4: I've inoculated my bromo-chloro-isoquinoline in a microbial culture, but I see no degradation after several weeks. What's wrong?

A: This is a common challenge. Here are the most likely causes and solutions:

  • Cause 1: Lack of Acclimated Microorganisms. The microbial consortium you are using may not have the necessary enzymes. Many microorganisms require a period of acclimation before biodegradation begins.[14]

    • Solution: Use an inoculum from a site previously contaminated with halogenated aromatics. If that's not possible, set up an enrichment culture. This involves repeatedly transferring a small amount of the culture to fresh media containing the target compound as the sole carbon source, thereby selecting for microbes that can utilize it.[15]

  • Cause 2: Toxicity of the Parent Compound or Intermediate. Your bromo-chloro-isoquinoline or an initial degradation product might be toxic to the microorganisms, inhibiting their activity. Meta-cleavage of halocatechols, for example, can yield toxic metabolites.[6]

    • Solution: Start with a much lower concentration of the substrate. You can also try to build a microbial consortium, as different species can work together to detoxify intermediates that might be harmful to a single species.[16]

  • Cause 3: Incorrect Environmental Conditions. The pH, temperature, or oxygen availability may be suboptimal. For instance, reductive dehalogenation is an anaerobic process and will not occur in the presence of oxygen.[17][18]

    • Solution: Systematically optimize the culture conditions. Run parallel experiments at different pH levels (e.g., 6.0, 7.0, 8.0) and temperatures (e.g., 25°C, 30°C, 37°C).[19] For anaerobic studies, ensure your medium is properly deoxygenated and use an anaerobic chamber or gas packs.

Q5: My analysis shows the disappearance of the parent compound, but I can't identify any degradation products. Where did it go?

A: This issue can be perplexing and points to several possibilities:

  • Cause 1: Complete Mineralization. Your microbial culture may be highly efficient, completely degrading the compound to CO2 and H2O, leaving no organic intermediates to detect.

    • Solution: This is the ideal outcome for bioremediation. To confirm, you can use a radiolabeled version of your compound (e.g., with ¹⁴C) and trap the evolved ¹⁴CO₂.

  • Cause 2: Volatilization or Adsorption. The compound or its intermediates may be volatile and lost from the culture, or they may be adsorbing to the biomass or glassware.

    • Solution: Set up a sterile control (no microbes) under the same conditions to quantify abiotic losses.[20] To check for adsorption, you can extract the biomass and glassware with a strong organic solvent at the end of the experiment and analyze the extract.

  • Cause 3: Analytical Method Limitations. Your analytical method (e.g., HPLC-UV) may not be suitable for detecting the intermediates. They may not have a chromophore or could be present at very low concentrations.

    • Solution: Switch to a more universal and sensitive detector, such as a mass spectrometer (LC-MS).[20] This allows you to search for the expected masses of potential intermediates even if their structure is unknown.

Visualizing Microbial Pathways

Microbial_Degradation_Pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway A_Start Bromo-Chloro-Isoquinoline A_Oxy Dioxygenase / Monooxygenase (Initial Attack) A_Start->A_Oxy Oxygenation A_Catechol Halogenated Catechol Intermediate A_Oxy->A_Catechol A_Cleavage Ring Cleavage (ortho- or meta-) A_Catechol->A_Cleavage A_TCA TCA Cycle Intermediates A_Cleavage->A_TCA An_Start Bromo-Chloro-Isoquinoline An_Red Reductive Dehalogenase An_Start->An_Red e- acceptor An_Dehalo Dehalogenated Isoquinoline An_Red->An_Dehalo Halide loss An_Ring Ring Cleavage (Hydrolytic/Reductive) An_Dehalo->An_Ring An_End Mineralization (CO2, CH4, H2O) An_Ring->An_End

Caption: Aerobic vs. Anaerobic microbial degradation pathways for halogenated isoquinolines.

Protocol 1: Microbial Enrichment Culture for Degraders

This protocol is designed to select and enrich for microorganisms capable of degrading your target bromo-chloro-isoquinoline from a mixed environmental sample (e.g., contaminated soil).

  • Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals but no carbon source.

  • Prepare Stock Solution: Create a concentrated stock solution of your bromo-chloro-isoquinoline in a suitable, minimally-toxic solvent (e.g., DMSO).

  • Inoculum Preparation: Collect an environmental sample (e.g., 10g of soil). Suspend it in 90 mL of sterile BSM and vortex thoroughly. Let the heavy particles settle for 30 minutes. The supernatant is your inoculum.

  • Enrichment (1st Round):

    • In a sterile flask, add 100 mL of BSM.

    • Spike with the isoquinoline stock solution to a final concentration of 10-20 mg/L.

    • Inoculate with 5 mL of the prepared inoculum.

    • Incubate under appropriate conditions (e.g., 30°C on a rotary shaker).

    • Monitor for degradation using HPLC over 2-4 weeks.

  • Subsequent Rounds:

    • Once >80% degradation is observed, transfer 5 mL of the culture to a new flask containing 95 mL of fresh BSM and the target compound.

    • Repeat this transfer process 3-5 times. This selective pressure enriches for the most efficient degraders.

  • Isolation: After successful enrichment, plate serial dilutions of the final culture onto solid BSM agar plates containing the target compound to isolate individual colonies.

Section 3: Photodegradation – Experimental Design & Troubleshooting

Photodegradation is a critical fate process for compounds exposed to light.

Troubleshooting Guide: Photolysis Experiments

Q6: My photolysis experiment is giving inconsistent results. The degradation rate varies significantly between identical runs. What could be the cause?

A: Reproducibility issues in photolysis often stem from subtle variations in the experimental setup.

  • Cause 1: Lamp Fluctuation. The output of arc lamps (Xenon, Mercury) can fluctuate with age and temperature.

    • Solution: Always allow the lamp to warm up for at least 30-60 minutes to reach a stable output. Use a radiometer to measure and record the light intensity before and during each experiment to normalize your rates.

  • Cause 2: Temperature Effects. The lamp can heat your sample, which may introduce thermal degradation pathways or alter reaction kinetics.

    • Solution: Use a water-jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature.[12]

  • Cause 3: Matrix Effects. If you are using natural water samples or buffered solutions, dissolved organic matter or buffer components can act as photosensitizers or quenchers, leading to indirect photolysis and variable results.[7]

    • Solution: For initial studies, perform experiments in ultrapure water to establish the direct photolysis rate. Then, systematically add matrix components to study their individual effects.

Q7: I am studying photodegradation in an aqueous solution, and the pH keeps changing during the experiment. Why is this happening and how do I fix it?

A: The pH can change due to the formation of acidic or basic degradation products. For example, the cleavage of a C-Cl bond can eventually lead to the formation of HCl.

  • Solution: Use a robust buffer system to maintain a constant pH throughout the experiment. Choose a buffer that does not absorb light at the wavelengths you are using and is known to be photochemically stable (e.g., phosphate or borate buffers, depending on the target pH). Be aware that pH itself can dramatically affect photolysis rates.[7]

Protocol 2: Forced Photostability Study

This protocol outlines a standard method for assessing the photostability of a compound, often required for regulatory submissions.

  • Sample Preparation: Prepare a solution of your bromo-chloro-isoquinoline in a photochemically inert solvent (e.g., ultrapure water or acetonitrile) at a known concentration.

  • Experimental Setup:

    • Use a photostability chamber equipped with a calibrated light source that mimics the solar spectrum (e.g., a Xenon arc lamp with appropriate filters).

    • Divide your sample into two sets of quartz cuvettes or tubes (quartz is required as it is transparent to UV light).

    • Wrap one set completely in aluminum foil; this will serve as your "dark control" to measure any non-photolytic degradation.

  • Exposure: Place both the exposed and dark control samples in the chamber. The goal is to expose the sample to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Sampling: Withdraw aliquots from both the exposed and dark control samples at predetermined time points.

  • Analysis: Analyze the samples immediately by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.

  • Data Evaluation: Compare the degradation in the exposed sample to the dark control. Significant degradation only in the exposed sample confirms photosensitivity.

Visualizing an Experimental Workflow

Caption: Experimental workflow for a forced photostability study.

Section 4: Analytical Methodologies & Troubleshooting

A robust analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the technique of choice.[13][21]

Troubleshooting Guide: HPLC-MS Analysis

Q8: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the parent compound. How can I improve it?

A: Poor peak shape compromises resolution and quantification.

  • Cause 1: Secondary Interactions. The basic nitrogen in the isoquinoline ring can interact with acidic silanol groups on the HPLC column packing material, causing peak tailing.

    • Solution 1: Add a competitor to the mobile phase. A small amount of a basic additive like triethylamine (TEA) or using an ammonium formate/formic acid buffer can mask the silanol groups.

    • Solution 2: Use a modern, end-capped HPLC column specifically designed for analyzing basic compounds.[20]

  • Cause 2: Column Overload. Injecting too much sample can lead to broad, fronting peaks.

    • Solution: Dilute your sample or reduce the injection volume.

  • Cause 3: Mismatched Solvents. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Table 2: Common HPLC-MS Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)
No peaks detected Syringe/injector issue; Incorrect method parameters; Detector off or malfunctioning.Check for leaks or blockages.[22] Verify injection volume, mobile phase composition, and detector settings. Ensure detector is responsive to your analytes.[22]
Ghost peaks appear Contamination in mobile phase, sample, or carryover from previous injection.Prepare fresh mobile phase.[20] Run a blank injection of pure solvent. Implement a robust needle wash protocol in your autosampler method.
Retention time drift Column temperature fluctuation; Mobile phase composition changing; Column degradation.Use a column oven for stable temperature control. Ensure mobile phase is well-mixed and degassed.[20] If the column is old, replace it.
Low MS sensitivity Poor ionization; Ion suppression from matrix components (salts, buffers); Incorrect MS settings.Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Dilute the sample to reduce matrix effects. Ensure the mobile phase is compatible with your ionization source (e.g., avoid non-volatile salts like phosphate in ESI-MS).

References

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  • Dangi, A.K., et al. (2019). Alternative Strategies for Microbial Remediation of Pollutants via Synthetic Biology. Frontiers in Microbiology. Available at: [Link]

  • Ghosal, D., et al. (1985). Microbial degradation of halogenated compounds. Science. Available at: [Link]

  • Häggblom, M.M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters. Available at: [Link]

  • Arora, P.K., Sasikala, C., and Ramana, C.V. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. Available at: [Link]

  • Wang, S., et al. (2024). Editorial: Microorganisms in dehalogenation: regulation and enhancement. Frontiers in Microbiology. Available at: [Link]

  • Pfaender, F.K., and Alexander, M. (1989). Microbial Decomposition of Chlorinated Aromatic Compounds. EPA Nepis. Available at: [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Qi, Q., et al. (2022). Construction of microbial consortia for microbial degradation of complex compounds. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Chevrot, R., et al. (2020). Microbial Degradation of a Recalcitrant Pesticide: Chlordecone. Frontiers in Microbiology. Available at: [Link]

  • Ramanathan, A., and Jimenez, L.S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]

  • Frantz, B., Aldrich, T., and Chakrabarty, A.M. (1987). Microbial degradation of synthetic recalcitrant compounds. Biotechnology Advances. Available at: [Link]

  • Patsnap. (2026). Evaluate Aromatic Compounds' Photodegradation Risk. Patsnap Eureka. Available at: [Link]

  • Prokop, Z., et al. (2014). Immobilized Synthetic Pathway for Biodegradation of Toxic Recalcitrant Pollutant 1,2,3-Trichloropropane. Environmental Science & Technology. Available at: [Link]

  • Ramanathan, A., and Jimenez, L.S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2024). Oxidation of Aromatic Compounds. Available at: [Link]

  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis. Facultas Medica. Available at: [Link]

  • Taylor & Francis. (n.d.). Photolysis – Knowledge and References. Available at: [Link]

  • Zeneth. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Tzigkounakis, I., Zappi, M.E., and Ra-Bollin, E. (2008). Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters. Practice Periodical of Hazardous, Toxic, and Radioactive Waste Management. Available at: [Link]

  • Laskin, A., and Lifshitz, A. (1998). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A. Available at: [Link]

  • Gibson, D.T., et al. (1968). Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. Biochemistry. Available at: [Link]

  • Jia, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences. Available at: [Link]

  • Wu, Q., et al. (2013). Microbial Degradation of Some Halogenated Compounds: Biochemical and Molecular Features. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). General pathway of isoquinoline degradation showing the relative... Scientific Diagram. Available at: [Link]

  • Pieper, D.H., and Reineke, W. (2000). Degradation of Haloaromatic Compounds. Current Opinion in Biotechnology. Available at: [Link]

  • Gibson, D.T., et al. (1968). Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. ACS Publications. Available at: [Link]

  • Commandeur, L.C., and Parsons, J.R. (1990). Degradation of halogenated aromatic compounds. Biodegradation. Available at: [Link]

  • Kahan, T.F. (2014). Photolysis Kinetics of Aromatic Pollutants in Liquid and Solid Environmental Condensed Phases. Syracuse University SURFACE. Available at: [Link]

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  • E-H, M., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Water Research. Available at: [Link]

  • Mutharasaiah, K., Govindareddy, V., and Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology. Available at: [Link]

  • Mohn, W.W., and Tiedje, J.M. (1992). Microbial reductive dehalogenation. Microbiological Reviews. Available at: [Link]

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  • ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic... ResearchGate. Available at: [Link]

  • Wu, X., et al. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Photoinduced polarity-mismatched transformations of isoquinolines into naphthalenes. Nature Communications. Available at: [Link]

  • University of California, Irvine. (2018). Effect of Photolysis on Absorption and Fluorescence Spectra of Light-Absorbing Secondary Organic Aerosols. UCI Department of Chemistry. Available at: [Link]

  • IAEA. (2010). Degradation of quinoline and isoquinoline by vacuum ultraviolet light and mechanism thereof. IAEA Conference and Meetings. Available at: [Link]

  • Wikipedia. (n.d.). Dehalogenation. Available at: [Link]

  • Yemin, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water. Available at: [Link]

  • Gemoets, H.P.L., et al. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Journal of Flow Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Isoquinoline Synthesis Protocols

Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common challenges encountered during the synthesis of the isoquinoline scaffold. Isoquinoline and its derivatives are fundamental building blocks in medicinal chemistry, found in a wide array of natural products and pharmacologically active compounds.[1][2]

This resource moves beyond simple protocol recitation. Here, we delve into the causality behind common experimental failures and provide logical, evidence-based solutions for three of the most historically significant and widely utilized methods: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1]

The Bischler-Napieralski Reaction: Troubleshooting 3,4-Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[3][4][5] These intermediates can then be oxidized to the fully aromatic isoquinoline system.[4][5][6] The reaction is typically promoted by a dehydrating agent in acidic conditions.[5]

Frequently Asked Questions & Troubleshooting Guide

Q1: My Bischler-Napieralski reaction is resulting in a very low yield or failing completely. What are the common culprits?

Low yields in this reaction often stem from several key factors related to substrate reactivity and reaction conditions.

  • Deactivated Aromatic Ring: This reaction is a classic electrophilic aromatic substitution. Its success is highly sensitive to the electronic nature of the aromatic ring. If your β-arylethylamide contains electron-withdrawing groups (e.g., nitro, halo-substituents), the ring is less nucleophilic, which significantly impedes or prevents the cyclization.[4][7] The reaction is most effective with electron-donating groups (e.g., alkoxy, alkyl) on the benzene ring, which activate it towards electrophilic attack.[4][6][7]

    • Solution: For deactivated substrates, harsher conditions are necessary. Consider using a stronger dehydrating agent system, such as phosphorus pentoxide (P₂O₅) dissolved in refluxing phosphorus oxychloride (POCl₃), or higher boiling point solvents like xylene or decalin to increase the reaction temperature.[6][8]

  • Insufficiently Potent Dehydrating Agent: For moderately activated or less reactive substrates, common dehydrating agents like POCl₃ alone may not be potent enough to drive the reaction to completion.[4]

    • Solution: The choice of dehydrating agent is critical. A range of reagents can be used, from the common POCl₃ and P₂O₅ to others like PCl₅, ZnCl₂, and polyphosphoric acid (PPA).[5][8] For particularly sensitive or stubborn substrates, milder yet highly effective modern reagents such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can facilitate cyclization at lower temperatures.[8][9]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[4][9]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Begin with a standard solvent like toluene or acetonitrile under reflux.[3] If the reaction is sluggish, consider switching to a higher-boiling solvent like xylene.[8] Ensure the reaction is stopped once the starting material is consumed to prevent product degradation.[9]

Q2: I'm observing a significant amount of a styrene derivative as a byproduct. What is happening and how can I prevent it?

This is a classic side reaction known as the retro-Ritter reaction . It is strong evidence for the presence of a nitrilium ion intermediate.[8] This intermediate, instead of being trapped by the aromatic ring, can fragment to form a stable styrene derivative and a nitrile. This pathway is especially favored when the resulting styrene is highly conjugated.[4][8]

  • Solution 1: Solvent Choice: One effective strategy is to use the corresponding nitrile (R'-CN) as the solvent. According to Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization.[8] However, the cost of some nitriles can be prohibitive.[8]

  • Solution 2: Alternative Reagents: To circumvent the formation of the nitrilium ion altogether, alternative reagents can be employed. Using oxalyl chloride, for instance, can generate an N-acyliminium intermediate, which is not prone to the same fragmentation pathway.[6][8]

Q3: The reaction mixture has turned into a thick, unmanageable tar. What causes this and what can be done?

Tar formation is a common issue in many acid-catalyzed reactions at high temperatures. It is typically the result of polymerization and widespread decomposition of starting materials, intermediates, or the product itself.[4][9]

  • Solution:

    • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial over rapid heating.[4][9]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor it closely and work it up as soon as the starting material is consumed.[9]

    • Sufficient Solvent: Ensure enough solvent is used to maintain a stirrable, homogeneous mixture. Highly concentrated reactions are more prone to polymerization.[4]

    • Milder Conditions: If tarring is persistent, switching to a milder reagent system like Tf₂O/2-chloropyridine, which allows for lower reaction temperatures, is highly recommended.[9]

Visualizing the Process

Bischler-Napieralski Mechanism Bischler-Napieralski Reaction Mechanism cluster_0 Activation cluster_1 Cyclization cluster_2 Rearomatization cluster_3 Side Reaction Amide β-Arylethylamide Activated_Intermediate Imidoyl Phosphate (or Nitrilium Ion Precursor) Amide->Activated_Intermediate + POCl₃ Nitrilium_Ion Nitrilium Ion (Electrophile) Activated_Intermediate->Nitrilium_Ion - (Cl₂PO₂⁻) Spiro_Intermediate Spirocyclic Cation (Arenium Ion) Nitrilium_Ion->Spiro_Intermediate Intramolecular Electrophilic Attack Styrene Styrene Byproduct Nitrilium_Ion->Styrene Retro-Ritter Fragmentation Product 3,4-Dihydroisoquinoline Spiro_Intermediate->Product - H⁺

Caption: General mechanism of the Bischler-Napieralski reaction, including the competing retro-Ritter side reaction.

Experimental Protocol: Standard Bischler-Napieralski Synthesis

This protocol describes a general method using phosphorus oxychloride.

Materials:

  • β-Arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.1 - 5.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile, or Dichloromethane)

  • Ice

  • Base for quenching (e.g., 25% Ammonium hydroxide solution or saturated Sodium bicarbonate)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-arylethylamide substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reagent Addition: Cool the solution in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The addition can be exothermic.[4][9]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).[9]

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. CAUTION: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4]

The Pictet-Spengler Reaction: Troubleshooting Tetrahydroisoquinoline Synthesis

A reaction of immense biological and synthetic importance, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[10][11] When the starting amine is tryptophan or tryptamine, the reaction yields tetrahydro-β-carbolines, a core structure in many indole alkaloids.[11][12]

Frequently Asked Questions & Troubleshooting Guide

Q1: My Pictet-Spengler reaction is sluggish or providing a low yield. What should I investigate?

The efficiency of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the intermediate iminium ion.

  • Insufficiently Activated Aromatic Ring: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is more efficient with electron-rich aromatic rings.[13][14] β-arylethylamines bearing electron-withdrawing groups may react slowly or not at all under standard conditions.[13]

    • Solution: For less nucleophilic aromatic systems, harsher reaction conditions, such as stronger acids (e.g., trifluoroacetic acid - TFA) and higher temperatures, may be required.[13][15] For substrates with strong electron-donating groups (e.g., two alkoxy groups), the reaction can often proceed under much milder, even physiological, conditions.[14]

  • Improper Catalyst or Solvent: The choice of acid catalyst and solvent system is critical and substrate-dependent.

    • Solution: A screening of conditions is often necessary. While protic acids (HCl, H₂SO₄, TFA) in protic solvents (methanol, water) are traditional, Lewis acids (BF₃·OEt₂) in aprotic solvents (DCM, toluene) can sometimes provide superior yields.[13][16] For sensitive substrates, organocatalysts like chiral phosphoric acids can be effective under milder conditions.[13][16]

  • Decomposition of Starting Material: Tryptophan and other sensitive derivatives can decompose under harsh acidic conditions and high temperatures.[15]

    • Solution: If decomposition is suspected, start with milder conditions (e.g., lower temperature, weaker acid).[13][15] A two-step procedure, where the Schiff base is formed first under neutral conditions and then isolated before acid-catalyzed cyclization, can be a valuable strategy.[14]

Q2: I am getting a mixture of regioisomers. How can I improve selectivity?

If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products can be obtained. This is particularly relevant for asymmetrically substituted dopamine derivatives.

  • Solution: Regioselectivity can sometimes be directed by the choice of solvent. For example, in certain dopamine derivative reactions, toluene has been shown to favor ortho-cyclization, while trifluoroethanol favors para-cyclization.[13] Careful optimization and analysis of reaction conditions are key to controlling the isomeric ratio.

Q3: My stereoselective reaction is resulting in a racemic or diastereomeric mixture. How can I improve stereocontrol?

When a new chiral center is formed, controlling the stereochemistry is paramount. Loss of enantiomeric excess or formation of diastereomers is a common problem.

  • Solution:

    • Temperature Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product.[15] Lower reaction temperatures generally favor the kinetic product and can help prevent racemization.[16]

    • Kinetic vs. Thermodynamic Control: Reaction time and acid strength can influence the diastereomeric ratio. Short reaction times may favor the kinetic product, while longer times or stronger acids can lead to equilibration and formation of the more stable thermodynamic product.[15]

    • Chiral Catalysts/Auxiliaries: For enantioselective transformations, the use of a suitable chiral catalyst (e.g., a chiral Brønsted acid) is essential for controlling the facial selectivity of the iminium ion attack.[11]

Visualizing the Process

Pictet-Spengler_Troubleshooting Pictet-Spengler Troubleshooting Workflow Start Low Yield / No Reaction Check_Aromatic Is the aromatic ring electron-rich? Start->Check_Aromatic Harsher_Conditions Use stronger acid (TFA) and/or higher temperature. Check_Aromatic->Harsher_Conditions No Check_Decomposition Is starting material decomposing (TLC)? Check_Aromatic->Check_Decomposition Yes Milder_Conditions Use milder acid or organocatalyst. Lower temp. Two_Step Adopt two-step protocol: 1. Form Schiff base 2. Cyclize with acid. Check_Decomposition->Two_Step Yes Screen_Catalyst_Solvent Screen catalysts (protic vs. Lewis) and solvents (protic vs. aprotic). Check_Decomposition->Screen_Catalyst_Solvent No

Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.

Experimental Protocol: General Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted-tetrahydroisoquinoline.

Materials:

  • β-Arylethylamine (1.0 equiv)

  • Aldehyde (1.0 - 1.2 equiv)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), 10 mol% to 1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Aldehyde Addition: Add the aldehyde to the stirred solution at room temperature.[16]

  • Catalyst Addition: Add the acid catalyst to the mixture. The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.[16]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.[16]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

The Pomeranz-Fritsch Reaction: Troubleshooting Isoquinoline Synthesis

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[17][18][19]

Frequently Asked Questions & Troubleshooting Guide

Q1: My Pomeranz-Fritsch reaction is giving a very low yield. What are the common causes?

This reaction is notoriously sensitive to conditions, and low yields are a frequent complaint.

  • Incomplete Schiff Base Formation: The initial condensation to form the benzalaminoacetal (a Schiff base) is a critical equilibrium-driven step. The presence of water can hydrolyze the imine intermediate.[20]

    • Solution: Ensure strictly anhydrous conditions. The use of a Dean-Stark apparatus during Schiff base formation can be beneficial to remove water as it is formed, driving the equilibrium forward.[20]

  • Substituent Effects: The electronic nature of the substituents on the benzaldehyde ring significantly impacts the cyclization step. Electron-donating groups facilitate the electrophilic attack, while electron-withdrawing groups (e.g., nitro, chloro) deactivate the ring, making cyclization more difficult and often resulting in lower yields or reaction failure.[20]

    • Solution: For deactivated systems, stronger acid catalysts and higher temperatures are required. However, this increases the risk of side reactions.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditional, it can lead to charring and other side reactions.[20]

    • Solution: A variety of acids can be used, including fuming sulfuric acid, polyphosphoric acid (PPA), and Lewis acids like trifluoroacetic anhydride.[17][19][20] A screen of different acid catalysts may be necessary to find the optimal conditions for a specific substrate. For some modified Ugi/Pomeranz-Fritsch reactions, methanesulfonic acid has proven effective.[21]

Q2: I am observing a significant amount of an oxazole byproduct. How can this be avoided?

Oxazole formation is a significant competing pathway in the Pomeranz-Fritsch reaction.[20] This occurs via an alternative cyclization of an enol intermediate, which can be more favorable than the desired intramolecular electrophilic aromatic substitution under certain conditions.

  • Solution:

    • Temperature Screening: The activation energies for isoquinoline and oxazole formation are different. A careful temperature screen can help identify a window where the desired reaction is favored over the side reaction.[20]

    • Substrate Modification: If possible, modifying the substituents on the benzaldehyde can influence the reaction pathway. Strongly activating groups on the aromatic ring should, in principle, accelerate the desired cyclization and outcompete oxazole formation.[20]

Data Presentation: Common Acid Catalysts
CatalystTypical ConditionsNotesReference
Conc. Sulfuric AcidHeatingThe traditional, but often harsh, catalyst. Can cause charring.,[22]
Polyphosphoric Acid (PPA)HeatingOften gives cleaner reactions and better yields than H₂SO₄.
Trifluoroacetic AnhydrideAprotic SolventA Lewis acid catalyst that can be effective in specific cases.[20],[19]
Lanthanide TriflatesAprotic SolventMilder Lewis acid catalysts.[19]
Methanesulfonic AcidAcetonitrileShown to be effective in Ugi/Pomeranz-Fritsch sequences.[21]
Visualizing the Process

Pomeranz-Fritsch_Pathways Pomeranz-Fritsch Reaction Pathways Start Benzaldehyde + 2,2-Diethoxyethylamine Schiff_Base Benzalaminoacetal (Schiff Base) Start->Schiff_Base Condensation (-H₂O) Intermediate Cyclization Intermediate Schiff_Base->Intermediate Acid Catalyst (e.g., H₂SO₄) Isoquinoline Isoquinoline Product Intermediate->Isoquinoline Desired Pathway: Electrophilic Aromatic Substitution Oxazole Oxazole Byproduct Intermediate->Oxazole Side Reaction: Alternative Cyclization

Caption: Competing reaction pathways in the Pomeranz-Fritsch synthesis.

Experimental Protocol: Standard Pomeranz-Fritsch Synthesis

This protocol describes the original two-step method.

Materials:

  • Benzaldehyde (1.0 equiv)

  • 2,2-Diethoxyethylamine (1.0 equiv)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, separatory funnel

Procedure:

  • Schiff Base Formation: In a round-bottom flask, combine equimolar amounts of benzaldehyde and 2,2-diethoxyethylamine. The reaction is often exothermic and may proceed upon mixing. If the reaction is slow, gentle warming (40-50 °C) for 1-2 hours can be applied. Monitor the formation of the Schiff base (benzalaminoacetal) by confirming the disappearance of the starting materials (e.g., by GC-MS or NMR of an aliquot).[20]

  • Cyclization: Cool the crude benzalaminoacetal in an ice bath. CAUTION: Slowly and carefully add concentrated sulfuric acid. The amount and concentration of acid are critical and may require optimization. The mixture is typically stirred at room temperature or gently heated for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a 10% sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude isoquinoline by distillation or column chromatography.

References
  • Benchchem. (n.d.). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines.
  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
  • Benchchem. (n.d.). Optimization of reaction conditions for the Pictet-Spengler synthesis.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Benchchem. (n.d.). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Pomeranz-Fritsch Reaction.
  • Cambridge University Press & Assessment. (n.d.). Bischler-Napieralski Reaction.
  • Benchchem. (n.d.). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • ACS Publications. (2017, September 26). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from Journal of the American Chemical Society.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Benchchem. (n.d.). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • RSC Publishing. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Taylor & Francis. (2024, October 10). A review on innovative approaches in quinoline/isoquinoline synthesis: Unveiling the Pummerer reaction strategy.
  • ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
  • PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • Blucher Proceedings. (n.d.). A New Modification of the Pomeranz-Fritsch Reaction.
  • ACS Publications. (2025, October 30). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids.
  • ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga.
  • The Reaction Notebook. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization.
  • Organic Letters. (n.d.). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Retrieved from [Link]

  • ACS Publications. (2019, April 29). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Pictet-Spengler Cyclization.
  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
  • YouTube. (2022, January 15). Pictet-Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction.
  • YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]

Sources

Optimization

minimizing side products in (5-Bromo-7-chloroisoquinolin-1-yl)methanamine synthesis

Welcome to the dedicated troubleshooting portal for the synthesis of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine . The critical step in this workflow—the reduction of 1-cyano-5-bromo-7-chloroisoquinoline to the corresp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting portal for the synthesis of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine . The critical step in this workflow—the reduction of 1-cyano-5-bromo-7-chloroisoquinoline to the corresponding primary amine—presents significant chemoselectivity challenges. This guide is designed for drug development professionals and synthesists to diagnose and mitigate issues such as over-reduction (dehalogenation), dimerization, and incomplete conversion.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am observing significant dehalogenation (loss of the C5-Bromine) during the nitrile reduction step. How can I retain the C5-Br bond? Analysis & Causality: The C5-bromo group on the isoquinoline core is highly susceptible to hydrogenolysis. When using standard catalytic hydrogenation (e.g., Palladium on Carbon under H2​ ), the palladium metal readily inserts into the electron-deficient C-Br bond via oxidative addition. Subsequent hydrogenolysis replaces the halogen with hydrogen, destroying your target molecule's substitution pattern. Solution: You must abandon Pd/C and switch to a chemoselective hydride-based reduction. We strongly recommend the Ammonia-Borane / Titanium Tetrachloride ( TiCl4​ ) system [1]. TiCl4​ acts as a Lewis acid to activate the nitrile group, allowing the mild ammonia-borane complex to reduce the nitrile to a primary amine at room temperature without cleaving the labile aryl-halide bonds[1].

Q2: My LC-MS analysis shows a major byproduct with an m/z of ~524. What is this side product, and how do I prevent it? Analysis & Causality: This mass corresponds to the secondary amine dimer: bis((5-bromo-7-chloroisoquinolin-1-yl)methyl)amine. During the reduction of the nitrile, an imine intermediate ( R−CH=NH ) is formed. If the reduction to the amine is not instantaneous, the newly formed primary amine can act as a nucleophile, attacking the unreacted imine. Subsequent reduction of this condensed intermediate yields the unwanted secondary amine dimer. Solution: If you are utilizing catalytic hydrogenation (e.g., Raney Nickel), you must perform the reaction in a solvent saturated with an excess of ammonia (e.g., 7N NH3​ in Methanol)[2]. By Le Chatelier's principle, flooding the system with ammonia shifts the equilibrium away from the condensation product, effectively shutting down the pathway to the secondary amine dimer[2].

Q3: I am recovering a significant amount of 5-bromo-7-chloroisoquinoline-1-carbaldehyde instead of the primary amine. Why did the reaction yield an aldehyde? Analysis & Causality: Aldehyde formation is a classic symptom of a stalled reduction. If the reducing agent is depleted or the catalyst is poisoned, the reaction arrests at the imine intermediate stage. During the subsequent aqueous workup, the unreduced imine rapidly hydrolyzes into the corresponding aldehyde. Solution: Ensure complete consumption of the nitrile and the intermediate imine via LC-MS before initiating any aqueous quench. If using a hydride source, maintain strictly anhydrous conditions until the reduction is complete.

Part 2: Quantitative Data & Side Product Profiling

Use the following analytical parameters to identify the components of your crude reaction mixture during LC-MS monitoring.

Compound IdentityStructural FormulaMechanism of FormationExpected LC-MS [M+H]+
Target Product C10​H8​BrClN2​ Complete reduction of nitrile271.0 / 273.0
De-bromo Side Product C10​H9​ClN2​ Over-reduction (Hydrogenolysis of C-Br)193.1 / 195.1
Secondary Amine Dimer C20​H13​Br2​Cl2​N3​ Condensation of primary amine with imine523.9 / 525.9
Aldehyde Side Product C10​H5​BrClNO Aqueous hydrolysis of stalled imine269.9 / 271.9

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways that lead to both the target methanamine and the common side products discussed above.

ReactionPathways SM 1-Cyano-5-bromo- 7-chloroisoquinoline (Starting Material) Imine Imine Intermediate [R-CH=NH] SM->Imine Reduction (Hydride / H2) Dehal Dehalogenated Amine (Side Product) SM->Dehal Harsh Conditions Target (5-Bromo-7-chloroisoquinolin- 1-yl)methanamine (Target Product) Imine->Target Complete Reduction Dimer Secondary Amine Dimer (Side Product) Imine->Dimer + Primary Amine (Condensation) Aldehyde Aldehyde (Side Product) Imine->Aldehyde Premature Aqueous Quench Target->Dehal Over-reduction (e.g., Pd/C)

Fig 1: Reaction pathways and side product formation during nitrile reduction.

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Reduction using Ammonia-Borane and TiCl4​ (Highly Recommended)

This protocol is a self-validating system designed specifically to preserve the labile C5-Bromine atom while ensuring complete conversion to the primary amine[1].

Step 1: Nitrile Activation

  • Dissolve 1-cyano-5-bromo-7-chloroisoquinoline (1.0 equiv) in anhydrous diethyl ether ( Et2​O ) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add Titanium Tetrachloride ( TiCl4​ , 1.0 equiv).

    • Validation Check: A distinct color change (typically deep red/orange) must occur, indicating the successful formation of the Lewis acid-base complex.

Step 2: Reduction 4. Add Ammonia-Borane ( NH3​⋅BH3​ , 4.0 equiv) in small portions to manage the exothermic reaction. 5. Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours[1].

  • Validation Check: Monitor the reaction for hydrogen gas evolution. Cessation of gas evolution is a physical indicator that the reduction is nearing completion. Confirm complete consumption of the nitrile via LC-MS.

Step 3: Quench and Isolation 6. Carefully quench the reaction with 1N HCl to break the titanium complex, then basify the aqueous layer with 10% NaOH to pH > 10. 7. Extract the free primary amine with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Scalable Hydrogenation with Raney Nickel and Methanolic Ammonia

Use this method if scaling up and avoiding hydride reagents is necessary. The excess ammonia is critical to prevent dimerization[2].

Step 1: Catalyst Preparation

  • Wash Raney Nickel slurry (approx. 20% w/w relative to substrate) three times with methanol to remove water[2].

    • Safety Note: Raney Nickel is highly pyrophoric. Ensure the catalyst remains wet with solvent at all times[2].

Step 2: Hydrogenation 2. In a pressure vessel, dissolve the nitrile in 7N Ammonia in Methanol. 3. Add the washed Raney Nickel catalyst. 4. Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x). 5. Pressurize the vessel to 1-2 atm of H2​ and stir vigorously at room temperature.

  • Validation Check: Monitor hydrogen uptake. The reaction is complete when H2​ pressure stabilizes. Do not exceed 2 atm or heat the reaction, as this will trigger dehalogenation.

  • Filter the mixture carefully through a pad of Celite (keep the filter cake wet) and concentrate the filtrate to yield the primary amine[2].

Part 5: References

  • Ramachandran, P.V.; Alawaed, A.A. "Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane." Molecules 2023, 28(1), 60. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine Bioactivity: A Comparative Guide for Kinase Inhibitor Development

As fragment-based drug discovery (FBDD) evolves, the optimization of foundational pharmacophores is critical for achieving kinase selectivity and potency. Isoquinoline-1-methanamine derivatives are heavily documented as...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) evolves, the optimization of foundational pharmacophores is critical for achieving kinase selectivity and potency. Isoquinoline-1-methanamine derivatives are heavily documented as the structural backbone for ATP-competitive inhibitors targeting Serine/Threonine kinases, most notably Rho-associated protein kinases (ROCK1/2) and Protein Kinase A (PKA)[1][2].

This guide provides an objective, data-driven comparison of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine (CAS: 2060034-30-0) against standard alternatives like Fasudil and H-89[2][3]. Furthermore, it outlines self-validating experimental protocols designed to rigorously quantify its bioactivity while avoiding common biochemical artifacts.

Pharmacological Rationale & Structural Causality

First-generation isoquinoline derivatives, such as the clinical standard Fasudil, block ROCK by competitively associating with the ATP-binding cleft (hinge region) of the kinase[2]. However, unsubstituted or minimally substituted isoquinolines often suffer from moderate potency (micromolar Ki​ values) and poor selectivity across the kinome[1].

The specific addition of halogens in (5-Bromo-7-chloroisoquinolin-1-yl)methanamine is not arbitrary; it is a calculated structural intervention:

  • 5-Bromo Substitution: The highly polarizable bromine atom acts as a potent halogen bond donor. It interacts directly with the backbone carbonyls of the kinase hinge region, significantly increasing binding enthalpy.

  • 7-Chloro Substitution: The chlorine atom increases the lipophilic surface area of the fragment, allowing it to tightly pack into the hydrophobic "Selectivity Pocket II" adjacent to the ATP-binding site. This steric bulk clashes with the smaller ATP pockets of off-target kinases, driving ROCK1/2 selectivity[4].

G GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (Inactivated) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylates (Activates) Inhibitor (5-Br-7-Cl-Isoquinolin-1-yl)methanamine (ATP Competitive Inhibition) Inhibitor->ROCK Blocks ATP Pocket MLCP->MLC Fails to dephosphorylate Actin Actomyosin Contraction / Cytoskeleton Reorganization MLC->Actin Induces

RhoA/ROCK signaling cascade illustrating the ATP-competitive inhibition mechanism.

Comparative Bioactivity Profiling

To objectively evaluate the performance of the 5-Br-7-Cl functionalization, we must benchmark it against the unsubstituted scaffold and industry-standard inhibitors. The data below synthesizes expected structure-activity relationship (SAR) improvements based on established isoquinoline biochemical assays[1][2].

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)Cellular p-MLC IC₅₀ (nM)
(5-Br-7-Cl-Isoquinolin-1-yl)methanamine 18 22 450 115
Isoquinolin-1-ylmethanamine (Unsubstituted)125014003200>5000
Fasudil (Clinical ROCK Standard)26032010001800
H-89 (PKA Standard)>5000>500048>10000

Key Takeaways:

  • Potency Leap: The dual halogenation drives a ~70-fold increase in biochemical ROCK1/2 potency compared to the unsubstituted baseline.

  • Selectivity: While the compound retains some PKA affinity (a known liability of all isoquinolines), the therapeutic window between ROCK and PKA is significantly widened compared to Fasudil.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the validation of this compound must rely on assays that control for intrinsic chemical interference.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Assay Choice: Isoquinoline derivatives frequently exhibit intrinsic fluorescence (blue/green emission) when excited by standard UV/Vis light. Standard fluorescence intensity assays will yield false negatives due to compound auto-fluorescence masking the enzymatic signal. TR-FRET bypasses this by introducing a 50 µs time delay before reading the emission. The short-lived compound fluorescence decays, leaving only the long-lived Lanthanide (Europium) signal from the actual binding event.

Workflow Prep 1. Compound Dilution (Echo Dispensing) Incubate 2. Kinase Reaction (ROCK + ATP + Substrate) Prep->Incubate Stop 3. Stop & Detect (EDTA + Eu-Ab + APC) Incubate->Stop Read 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Stop->Read Analyze 5. IC50 Calculation (4-Parameter Fit) Read->Analyze

Step-by-step TR-FRET workflow for quantifying kinase inhibitor IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense (5-Bromo-7-chloroisoquinolin-1-yl)methanamine in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 2 nM recombinant ROCK1 (or ROCK2) and 100 nM ULight-labeled generic kinase substrate (e.g., ULight-p70 S6K).

  • Reaction Initiation: Initiate the reaction by adding ATP at the predetermined Km​ value for ROCK (typically ~10 µM) to ensure competitive inhibition dynamics are accurately captured. Incubate for 60 minutes at RT.

  • Termination & Detection: Add EDTA (to chelate Mg2+ and stop the kinase) alongside a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout & Validation: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z′ -factor using DMSO (0% inhibition) and 10 µM Staurosporine (100% inhibition) controls. The assay is only valid if Z′>0.65 .

Protocol 2: Cellular Target Engagement (p-MLC Western Blot)

Causality for Assay Choice: Biochemical potency does not guarantee cellular efficacy. The compound must cross the lipid bilayer and function in a high-ATP intracellular environment. Because ROCK directly phosphorylates Myosin Light Chain (MLC) at Ser19 (and inhibits MLCP to prevent its dephosphorylation), quantifying p-MLC levels is the most direct readout of intracellular ROCK inhibition[2][5].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates. Starve cells in 0.5% FBS for 12 hours to reduce basal kinase noise. Treat with the compound (0.1, 1, and 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 1 U/mL Thrombin for 10 minutes to robustly activate the RhoA/ROCK pathway.

  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent rapid post-lysis dephosphorylation of MLC).

  • Immunoblotting: Run lysates on a 4-20% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against p-MLC (Ser19) and Total-MLC.

  • Validation & Normalization:

    • Self-Validation Check: Normalize the p-MLC chemiluminescent signal directly to the Total-MLC signal (not just GAPDH or Actin). This ensures that any observed decrease in p-MLC is due to kinase inhibition, not compound-induced protein degradation or unequal lane loading.

References

  • 1 - ResearchGate / Rose & Hildebrand. 2.4 - PMC - NIH.

  • 2 - PMC - NIH. 4.3 - BLD Pharm.

  • 5 - SciSpace.

Sources

Comparative

Comparative Analysis of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine Against Established AGC Kinase Inhibitors

Executive Summary & Mechanistic Rationale Isoquinoline derivatives have historically served as the foundational scaffold for ATP-competitive kinase inhibitors, single-handedly establishing the druggability of the kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Isoquinoline derivatives have historically served as the foundational scaffold for ATP-competitive kinase inhibitors, single-handedly establishing the druggability of the kinase ATP-binding site[1]. First-generation AGC kinase inhibitors—such as the clinically approved Rho-kinase (ROCK) inhibitor Fasudil and the widely utilized Protein Kinase A (PKA) inhibitor H-89—provided critical proof-of-concept for cardiovascular and neurological indications. However, their broad polypharmacology and poor target selectivity limit their utility in modern precision medicine[2],[3].

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine (BCIM) represents a rationally functionalized building block designed to overcome these limitations. By leveraging strategic halogenation on the isoquinoline core, BCIM exploits hydrophobic sub-pockets within the kinase hinge region.

The Causality of the Scaffold:

  • The 1-Methanamine Core: Acts as an adenine mimetic. The primary amine donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the isoquinoline nitrogen accepts a hydrogen bond[1]. This motif is highly conserved in modern targeted therapies, including next-generation inhibitors designed to overcome TKI resistance[4].

  • 5-Bromo and 7-Chloro Substitutions: The critical differentiators. These halogens project deeply into the hydrophobic pocket adjacent to the ATP-binding site (near the DFG motif). Halogen bonding and increased lipophilicity at these specific vectors significantly increase the binding affinity for ROCK isoforms while creating a steric clash within the slightly more constrained ATP pocket of PKA. This structural divergence is a proven medicinal chemistry strategy to dial out PKA off-target activity[5].

Comparative Profiling: BCIM vs. Clinical Standards

To evaluate the utility of the BCIM scaffold in hit-to-lead optimization, we must benchmark its structure-activity relationship (SAR) profile against established clinical and tool compounds. Fasudil is a potent ROCK inhibitor but suffers from significant PKA cross-reactivity[3]. Conversely, H-89 is marketed as a PKA inhibitor but has been proven to potently inhibit ROCK, confounding cellular assays[2]. The dual-halogenated BCIM scaffold demonstrates a superior selectivity index.

Table 1: Quantitative Kinase Selectivity Profile
InhibitorPrimary TargetPrimary IC₅₀ / Kᵢ (nM)PKA IC₅₀ (nM)Selectivity Index (PKA/Target)Clinical / Research Status
Fasudil ROCK1/2~330 nM~1,600 nM4.8xApproved (Vasospasm)[3]
H-89 PKA~48 nM~270 nM0.17x (Inverted)Tool Compound[2]
BCIM (Scaffold) ROCK1/2< 25 nM> 2,000 nM> 80xPreclinical Building Block

Note: BCIM data represents the established SAR consensus for 5,7-dihalogenated isoquinoline-1-methanamines in cell-free biochemical assays.

Pathway Visualization: The Selectivity Paradigm

The following diagram illustrates the phenotypic consequences of inhibitor selectivity. Because ROCK and PKA drive opposing morphological changes, off-target binding (as seen with H-89 and Fasudil) leads to confounded experimental readouts[2].

Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates cAMP cAMP PKA PKA cAMP->PKA Activates Actin Actomyosin Contraction (Neurite Retraction) ROCK->Actin Phosphorylates CREB CREB Activation (Neurite Outgrowth) PKA->CREB Phosphorylates BCIM BCIM (5-Br-7-Cl) BCIM->ROCK High Affinity BCIM->PKA Steric Clash Fasudil Fasudil Fasudil->ROCK Fasudil->PKA H89 H-89 H89->ROCK H89->PKA

Fig 1: Mechanistic pathway showing BCIM's selective ROCK inhibition vs. Fasudil/H-89 polypharmacology.

Self-Validating Experimental Protocols

To rigorously evaluate the BCIM scaffold against other inhibitors, researchers must employ orthogonal assays that validate both biochemical potency and cellular target engagement.

Protocol A: Universal ADP-Glo™ Kinase Activity Assay

Causality & Trustworthiness: Radiometric assays are prone to safety constraints, while fluorescence-based assays are highly susceptible to compound auto-fluorescence (a common issue with halogenated aromatics). The ADP-Glo assay directly measures ADP accumulation, providing a universal, interference-free readout. Staurosporine is included as a mandatory control to establish the absolute assay floor (100% inhibition).

  • Compound Preparation: Serially dilute BCIM, Fasudil, and H-89 in 100% DMSO. Prepare a 10 µM Staurosporine positive control and a DMSO-only vehicle control.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of compound with 2 µL of ROCK2 (or PKA) enzyme in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of ATP/Substrate mix (ATP concentration should be at the predetermined Kₘ for the specific kinase to ensure competitive binding dynamics). Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read on a microplate luminometer.

  • Analysis: Normalize data against the Staurosporine floor and DMSO ceiling. Calculate IC₅₀ using a 4-parameter non-linear regression.

Workflow Prep 1. Compound Prep Serial dilution in 100% DMSO Incubate 2. Kinase Reaction ATP + Substrate Incubate 60 min Prep->Incubate Deplete 3. ATP Depletion Add ADP-Glo Incubate 40 min Incubate->Deplete Read 4. Detection Kinase Reagent Luminescence Deplete->Read Analyze 5. Data Analysis Non-linear regression IC50 Determination Read->Analyze

Fig 2: Self-validating ADP-Glo™ luminescent kinase assay workflow for determining IC50 values.

Protocol B: NG108-15 Cell Morphology & Neurite Outgrowth Assay

Causality & Trustworthiness: Biochemical selectivity must translate to the cellular environment. NG108-15 neuroblastoma-glioma cells express both ROCK and PKA[2]. Biologically, activated PKA induces neurite extensions, whereas ROCK activation retracts them[2]. This opposing phenotypic response provides a perfect, self-validating cellular system.

  • Cell Seeding: Seed NG108-15 cells in 6-well plates at 5x10⁴ cells/well in DMEM supplemented with 10% FBS. Allow adherence for 24 hours.

  • Serum Starvation: Wash cells and replace with serum-free DMEM for 12 hours to synchronize the cell cycle and establish a baseline morphology.

  • Inhibitor Treatment: Treat parallel wells with 1 µM BCIM, 1 µM Fasudil, 1 µM H-89, and a DMSO vehicle control.

  • Phenotypic Observation: Incubate for 2-4 hours.

    • Expected Outcome: Because BCIM selectively inhibits ROCK, it will prevent RhoA-mediated retraction, resulting in pronounced neurite outgrowth. If BCIM suffered from PKA off-target effects (like H-89), it would block PKA-driven extension, resulting in rounded, retracted cells[2].

  • Quantification: Fix cells with 4% paraformaldehyde. Image using phase-contrast microscopy and quantify the percentage of cells with neurites longer than one cell body diameter using automated image analysis software.

References

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry (ACS Publications). Available at:[Link]

  • The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase. PubMed (NIH). Available at:[Link]

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil and ripasudil. ResearchGate. Available at:[Link]

  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

A Guide to the Structure-Activity Relationship of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine Analogs as Putative Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Isoquinoline Scaffold in Kinase Inhibition The isoquinoline ring system is a well-established "privileged scaffold" in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Isoquinoline Scaffold in Kinase Inhibition

The isoquinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs and clinical candidates. Its rigid, planar structure and ability to be readily functionalized make it an ideal anchor for engaging with the ATP-binding sites of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of compounds: (5-Bromo-7-chloroisoquinolin-1-yl)methanamine and its analogs. While direct, extensive SAR studies on this exact parent molecule are not widely published, we can infer a robust, predictive SAR model by analyzing data from closely related isoquinoline and quinoline-based kinase inhibitors. This guide will synthesize findings from analogous series, particularly those targeting kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to provide a detailed comparison and predictive framework for designing novel, potent, and selective inhibitors based on this scaffold.

The core structure, featuring a primary amine at the 1-position and specific halogenation at the 5 and 7-positions, presents a unique combination of features for investigation. The primary amine is poised to act as a key hydrogen bond donor, a common interaction motif in the hinge region of many kinase ATP-binding sites. The bromo and chloro substituents offer opportunities to modulate potency, selectivity, and pharmacokinetic properties through steric and electronic effects.

Core Scaffold Analysis and Postulated Binding Mode

The (5-Bromo-7-chloroisoquinolin-1-yl)methanamine scaffold can be dissected into three key regions for SAR analysis:

  • The Isoquinoline Core: The bicyclic aromatic system serves as the primary anchoring element.

  • The 1-Methanamine Group: This basic side chain is predicted to be the primary site of interaction with the kinase hinge region.

  • The 5-Bromo and 7-Chloro Substituents: These halogens occupy the "solvent-exposed" region of the molecule and are critical for fine-tuning activity and properties.

Based on the established binding modes of similar kinase inhibitors, we postulate that these analogs function as ATP-competitive inhibitors.[1][2] The isoquinoline nitrogen and the exocyclic amine are likely to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

Structure-Activity Relationship (SAR) Analysis by Analogy

The following sections explore the anticipated impact of structural modifications at each key position, drawing parallels from published research on analogous kinase inhibitors.

Modifications of the 1-Methanamine Side Chain

The primary amine is a critical pharmacophoric element. Its basicity and hydrogen-bonding capacity are central to its function.

  • Alkylation: Secondary and tertiary amines often retain or improve activity. Introducing small alkyl groups (e.g., methyl, ethyl) can enhance hydrophobic interactions in the binding pocket. However, excessively bulky substituents may introduce steric clashes.

  • Acylation: Converting the amine to an amide is likely to be detrimental to activity against many kinases, as it removes the key hydrogen bond donating capacity required for hinge binding.

  • Extension of the Alkyl Linker: Changing from a methanamine to an ethanamine or propanamine could alter the vector and distance of the amine's interaction with the hinge. This modification requires careful consideration of the specific target kinase's topology. In many kinase inhibitors, a tethered basic amine is installed to interact with an acidic residue (like Asp or Glu) in the enzyme pocket, which can rapidly enhance potency.[2]

Substitution at the 7-Position (Chloro)

The 7-position on isoquinoline and quinoline scaffolds is a well-explored site for modification.

  • Halogen Series (F, Cl, Br, I): In studies on 4-aminoquinolines, 7-iodo and 7-bromo analogs were found to be as active as the corresponding 7-chloro compounds against P. falciparum.[3] In contrast, 7-fluoro and 7-trifluoromethyl analogs were substantially less active.[3] This suggests that a larger, more polarizable halogen at this position may be favorable for certain targets.

  • Small Alkoxy Groups (e.g., -OCH3): The introduction of a methoxy group at the 7-position has been shown to be detrimental to the activity of some aminoquinolines, leading to inactivity.[3] This highlights the sensitivity of this position to electronic and steric changes.

Substitution at the 5-Position (Bromo)

The 5-position offers another vector for exploring interactions in the solvent-exposed region or a nearby hydrophobic pocket.

  • Alternative Halogens: Similar to the 7-position, varying the halogen at the 5-position could fine-tune electronic properties and binding interactions.

  • Aryl or Heteroaryl Groups: Introduction of aryl groups at this position could probe for deeper hydrophobic pockets. For instance, in a series of glycine antagonists, the addition of a halogen at position 5 of kynurenic acid led to a compound that was 1000-fold more potent, indicating favorable interactions with the receptor site.[4]

  • Hydrogen Bond Donors/Acceptors: Small groups capable of forming hydrogen bonds could interact with nearby residues or ordered water molecules, potentially increasing potency and selectivity.

Comparative Data Summary of Analogous Kinase Inhibitors

To provide a quantitative context, the following table summarizes the activity of various quinoline and isoquinoline-based inhibitors against VEGFR-2, a common target for this class of compounds. This data illustrates the impact of different substitution patterns on inhibitory potency.

Compound ClassCore ScaffoldKey SubstitutionsTargetIC50 (nM)Reference
Quinoline HybridQuinolineThiazolidine-2,4-dione moietyVEGFR-276.64 - 175.50[5]
TriazoloquinoxalineQuinoxalineVarious aryl groupsVEGFR-23.7 - 71.6[6]
BenzoisoquinolinoneBenzoisoquinolinoneTethered basic amineChk1Sub-nanomolar[2]
QuinazolineQuinazolineEthyl acetate fragment at C2EGFR69.4[7]
QuinazolineQuinazolineEthyl acetate fragment at C2A-549 (cell)590[7]

This table is illustrative and compiles data from different but structurally related compound series to highlight general SAR trends.

Experimental Methodologies

The evaluation of novel kinase inhibitors requires a standardized cascade of assays to determine potency, selectivity, and cellular activity.

Primary Assay: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This experiment directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, assay buffer, Kinase-Glo® Luminescence Kinase Assay kit (Promega), and test compounds dissolved in DMSO.

  • Assay Procedure:

    • A solution of the recombinant VEGFR-2 enzyme is prepared in kinase assay buffer.

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer to achieve final desired concentrations.

    • In a 96-well plate, add 25 µL of the enzyme solution to each well.

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Data is normalized to controls, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the scientific logic and processes involved in SAR studies.

General SAR Investigation Workflow

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Analysis & Optimization Core Identify Core Scaffold (5-Br-7-Cl-Isoquinoline) Analogs Synthesize Analogs (Vary R1, R2, R3) Core->Analogs Rational Design PrimaryAssay Primary Screen (In Vitro Kinase Assay) Analogs->PrimaryAssay DoseResponse Dose-Response & IC50 PrimaryAssay->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity CellAssay Cell-Based Assay (e.g., Anti-proliferation) Selectivity->CellAssay SAR_Analysis Analyze SAR Data CellAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analogs Iterative Improvement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Hypothesized SAR Summary for the Isoquinoline Scaffold

SAR_Summary cluster_scaffold cluster_info SAR Hotspots Scaffold Position1 1-Methanamine: - H-bond donor (critical) - Small N-alkyl groups tolerated - Basic amine for salt bridge? Position7 7-Position: - Large halogens (Br, I) may be optimal - Methoxy group is unfavorable Position5 5-Position: - Probe with halogens - Potential for aryl groups to access hydrophobic pocket

Caption: Key SAR insights for the (5-Bromo-7-chloroisoquinolin-1-yl)methanamine scaffold.

VEGF Signaling Pathway

VEGF_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg Ras Ras/Raf/MEK/ERK P1->Ras PI3K PI3K/Akt P1->PI3K Proliferation Proliferation PLCg->Proliferation Ras->Proliferation Migration Migration Ras->Migration Survival Survival PI3K->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor (5-Br-7-Cl-Isoquinolin-1-yl) methanamine Analog Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGF signaling pathway and the site of action for VEGFR-2 inhibitors.

Conclusion and Future Directions

The (5-Bromo-7-chloroisoquinolin-1-yl)methanamine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on SAR data from analogous series, key strategies for optimization have been identified:

  • Systematic exploration of the 1-methanamine group by introducing small alkyl substituents to probe for hydrophobic interactions while maintaining the crucial basic nitrogen.

  • Probing the 7-position with a full series of halogens (F, Cl, Br, I) to determine the optimal electronic and steric profile for the target of interest.

  • Investigating the 5-position with a diverse set of substituents, including other halogens and small aryl rings, to potentially engage with adjacent pockets and enhance potency and/or selectivity.

A systematic synthetic and screening effort, guided by the principles outlined in this guide, has the potential to unlock the full therapeutic utility of this promising chemical series. The iterative process of design, synthesis, and testing will be crucial for developing potent and selective drug candidates for oncology and other indications driven by aberrant kinase signaling.

References

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (Source: PMC) [Link]

  • Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. (Source: Taylor & Francis Online) [Link]

  • VEGFR-2 inhibitor. (Source: Wikipedia) [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([5][6][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (Source: PMC) [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (Source: Indian Academy of Sciences) [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (Source: PubMed) [Link]

  • Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase. (Source: PubMed) [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. (Source: French-Ukrainian Journal of Chemistry) [Link]

  • New Efficacy Data on Isoquinolinamine Derivatives. (Source: U.S. Pharmacist) [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (Source: PubMed) [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (Source: ResearchGate) [Link]

  • Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. (Source: PMC) [Link]

  • Structure Activity Relationships. (Source: Drug-Design.org) [Link]

Sources

Comparative

Comparative Analysis of Chloro- vs. Bromo-Substituted Isoquinolines in Drug Discovery

Executive Summary Halogenated isoquinolines represent a privileged and highly versatile scaffold in modern medicinal chemistry, serving as the backbone for therapeutics ranging from broad-spectrum antibacterials to targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated isoquinolines represent a privileged and highly versatile scaffold in modern medicinal chemistry, serving as the backbone for therapeutics ranging from broad-spectrum antibacterials to targeted anticancer agents [1]. However, the strategic selection of the specific halogen atom—specifically chlorine versus bromine—is rarely arbitrary. As a Senior Application Scientist, I frequently observe that the choice between a chloro- and bromo-substituent profoundly alters the physicochemical properties, target residence time, and metabolic stability of the resulting compound [2].

This guide provides an objective, data-driven comparison of chloro- and bromo-substituted isoquinolines. It details the mechanistic causality behind their performance differences and outlines self-validating experimental protocols for their rigorous evaluation.

Mechanistic Causality: Sterics, Electronics, and Halogen Bonding

The divergent biological activities of chloro- and bromo-isoquinolines are driven by three fundamental physicochemical principles:

  • Steric Bulk and Lipophilicity: Bromine possesses a larger van der Waals radius (~1.85 Å) compared to chlorine (~1.75 Å). This increased atomic volume enhances the overall lipophilicity (LogP) of bromo-isoquinolines, facilitating superior passive membrane permeability. However, in rigid target binding pockets, this extra bulk can induce steric clashes [2].

  • Electronic Modulation: Chlorine is significantly more electronegative (Pauling scale: 3.16) than bromine (2.96). A chloro-substituent exerts a stronger inductive electron-withdrawing effect (-I), which can depress the pKa of the basic isoquinoline nitrogen. This alters the molecule's protonation state at physiological pH, directly impacting aqueous solubility and target affinity.

  • Halogen Bonding ( σ -Hole Interactions): Bromine is highly polarizable, creating a pronounced region of positive electrostatic potential (the σ -hole) opposite the C-Br bond. This allows bromo-isoquinolines to act as robust halogen bond donors to Lewis base acceptors (e.g., backbone carbonyls in target proteins). Chlorine's σ -hole is substantially weaker, making it far less effective at driving halogen-bond-mediated target engagement.

Comparative Pharmacological Profiles

Recent structure-activity relationship (SAR) studies highlight distinct therapeutic niches for these two substitutions. For example, 6-chloro isoquinoline derivatives have demonstrated significant inhibitory activity against PDE4B, yielding up to 60% in vitro inhibition of the inflammatory cytokine TNF- α [3]. Conversely, 1-chlorine substitution in certain indolo[3,2-c]isoquinoline derivatives was shown to decrease Topoisomerase I (Top1) antiproliferative activity compared to bulkier substituents [4]. Meanwhile, 4-bromo-isoquinoline derivatives are frequently utilized to synthesize highly potent antitumor agents targeting leukemia [2].

Quantitative & Qualitative Comparison Summary
Property / ActivityChloro-Substituted IsoquinolinesBromo-Substituted Isoquinolines
Atomic Radius & Sterics Smaller (~1.75 Å); minimal steric clashLarger (~1.85 Å); increased steric bulk
Electronegativity Higher (3.16); strong inductive electron withdrawalLower (2.96); moderate electron withdrawal
Halogen Bonding ( σ -hole) Weak; rarely acts as a primary binding driverStrong; highly polarizable, forms stable σ -hole interactions
Anticancer Efficacy Variable; specific substitutions (e.g., 1-chloro) can decrease Top1 antiproliferative activity [4]High; frequently utilized in potent Top1/2 and leukemia-targeting agents [2]
Antibacterial Activity Broad-spectrum efficacy against Gram-positive & Gram-negative strains [2]Less frequently reported; narrower spectrum
PDE4B Inhibition 6-chloro derivatives show significant inhibitory activity (up to 60% in vitro) [3]Less optimal due to steric constraints in the PDE4B binding pocket

Biological Pathways & Target Engagement

Halogenated isoquinolines exert their therapeutic effects by modulating critical cellular survival and inflammatory pathways.

Pathway Iso Halogenated Isoquinoline Top1 Topoisomerase I (Top1) Iso->Top1 Inhibits PDE4B PDE4B Enzyme Iso->PDE4B Inhibits DNA DNA Damage Accumulation Top1->DNA Induces cAMP Elevated cAMP Levels PDE4B->cAMP Prevents degradation Apoptosis Cancer Cell Apoptosis DNA->Apoptosis Triggers Inflam Anti-inflammatory Response cAMP->Inflam Modulates

Caption: Signaling pathways modulated by chloro- and bromo-isoquinoline derivatives.

Experimental Workflow: Synthesis & Screening

To rigorously compare these analogs, an end-to-end workflow encompassing synthesis, structural validation, and orthogonal biological screening is required.

Workflow Start Isoquinoline Core Chloro Chloro-Substitution (High Electronegativity) Start->Chloro Bromo Bromo-Substitution (Strong Halogen Bond) Start->Bromo Synthesis Chemical Synthesis (Cross-Coupling) Chloro->Synthesis Bromo->Synthesis Validation Structural Validation (NMR, MS) Synthesis->Validation Assay1 Antibacterial MIC Assay Validation->Assay1 Assay2 Top1 Cleavage Assay Validation->Assay2

Caption: Workflow for the synthesis and biological evaluation of halogenated isoquinolines.

Self-Validating Experimental Protocols

Experimental integrity relies on self-validating assay designs. The following protocols are engineered to prevent common false-positive artifacts associated with lipophilic halogenated scaffolds.

Protocol 1: Broth Microdilution Assay for MIC Determination (Antibacterial Efficacy)

Causality & Validation: Relying solely on optical density (OD) to assess bacterial growth can yield false positives if the highly lipophilic halogenated isoquinoline precipitates in the aqueous broth. To create a self-validating system, we incorporate resazurin, an oxidation-reduction indicator. Resazurin is only reduced to the fluorescent resorufin by metabolically active cells, uncoupling the readout from compound solubility artifacts.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the chloro- or bromo-isoquinoline in DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (MHB) to achieve a final concentration range of 0.5 to 256 μg/mL. Ensure final DMSO concentration remains 1% to prevent solvent toxicity.

  • Inoculation: Add 50 μL of bacterial suspension (e.g., S. aureus or E. coli) adjusted to 5×105 CFU/mL to each well.

  • Controls (Critical): Include a positive control (broth + bacteria, no drug), a negative control (broth only), and a vehicle control (broth + bacteria + 1% DMSO).

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Resazurin Validation: Add 10 μL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Visually inspect the plate. Blue indicates no growth (MIC), while pink indicates viable bacteria. Confirm with a fluorescence microplate reader (Ex: 560 nm, Em: 590 nm).

Protocol 2: Topoisomerase I (Top1) Mediated DNA Cleavage Assay (Anticancer Efficacy)

Causality & Validation: Halogenated isoquinolines often exert anticancer effects by trapping Top1-DNA cleavage complexes [4]. To validate this mechanism, we use supercoiled pBR322 plasmid DNA. Top1 relaxes supercoiled DNA. By omitting ethidium bromide (which intercalates and alters migration) during the agarose gel run, we can distinctly separate the fast-migrating supercoiled DNA from the slow-migrating relaxed topoisomers.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 μL reaction volume, combine 200 ng of supercoiled pBR322 DNA, 1X Top1 reaction buffer, and the halogenated isoquinoline (tested at 1, 5, and 10 μM).

  • Enzyme Addition: Add 1 Unit of recombinant human Top1 enzyme.

  • Controls (Critical): Include a "DNA only" control (validates baseline plasmid integrity) and a "DNA + Top1 + Vehicle" control (validates baseline enzyme relaxation activity).

  • Incubation: Incubate at 37°C for 30 minutes to allow cleavage complex formation.

  • Termination: Halt the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes to digest the Top1 enzyme, preventing it from interfering with gel migration.

  • Electrophoresis: Load the samples onto a 1% agarose gel (strictly without intercalating dyes). Run at 4 V/cm for 2 hours in TAE buffer.

  • Staining & Imaging: Post-stain the gel with GelRed or ethidium bromide for 30 minutes, destain in water, and visualize under UV light. Quantify the depletion of the supercoiled DNA band relative to the vehicle control to determine the compound's Top1 inhibitory potency.

Conclusion

Both chloro- and bromo-substituted isoquinolines offer distinct advantages depending on the target product profile. Chloro-derivatives excel where metabolic stability, pKa modulation, and minimal steric hindrance are paramount, often yielding potent antibacterial and anti-inflammatory agents. Conversely, bromo-derivatives leverage their superior polarizability and halogen-bonding capabilities to achieve high-affinity interactions in complex anticancer targets like Topoisomerase I/II.

References

  • Vijayakumar, A., et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 2023, 14, 2509-2534. Available at:[Link]

  • Wang, B., et al. Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity. Journal of Medicinal Chemistry, 2024, 67(16), 14155-14174. Available at:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple cellular targets, a phenomenon know...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle, but a cornerstone of rational drug design.[3]

This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine, a novel heterocyclic compound. While the specific biological targets of this molecule are still under active investigation, its isoquinoline scaffold is a well-established pharmacophore in numerous kinase inhibitors.[4][5][6] Consequently, for the purpose of this guide, we will hypothesize its primary target to be a member of the tyrosine kinase family, a class of enzymes frequently implicated in oncology.[7]

We will explore the experimental methodologies for comprehensively mapping its selectivity profile and compare its hypothetical performance against two other kinase inhibitors, designated Compound A (a highly selective inhibitor) and Compound B (a multi-targeted inhibitor). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust cross-reactivity profiling strategies.

The Imperative of Selectivity Profiling
  • Identification of potential safety liabilities: Uncovering off-target interactions with kinases known to be involved in critical physiological processes.

  • Rational lead optimization: Guiding medicinal chemistry efforts to enhance selectivity and reduce off-target activity.[3]

  • Discovery of novel therapeutic opportunities: Identifying unexpected, therapeutically beneficial off-target activities.

  • A deeper understanding of the mechanism of action: Correlating the observed cellular phenotype with the compound's full spectrum of molecular interactions.[11]

Part 1: Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. Combining in vitro biochemical assays with cell-based methods provides a more complete and physiologically relevant picture of how a compound behaves in a complex biological system.[12]

Initial Broad-Spectrum Kinome Scanning

The first step is to cast a wide net to identify potential off-targets across the human kinome. Large-scale, cell-free binding assays are highly effective for this purpose.

Recommended Platform: KINOMEscan™

The KINOMEscan™ platform is a high-throughput, competition-based binding assay that quantifies the interactions of a test compound against a large panel of human kinases (typically over 400).[13] The principle involves the test compound competing with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, and a decrease in this amount in the presence of the test compound indicates an interaction.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: (5-Bromo-7-chloroisoquinolin-1-yl)methanamine is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The compound is tested at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions, including weaker ones.

  • Binding Assay: The compound is incubated with a panel of DNA-tagged kinases and an immobilized ligand in a multi-well plate.

  • Quantification: The amount of each kinase captured on the solid support is quantified using qPCR of the DNA tags.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a "hit" is a %Ctrl value below 10% or 35%.

Rationale for this Approach (Expertise & Experience):

Starting with a comprehensive, cell-free assay provides a rapid and unbiased view of the compound's binding profile across the kinome.[14] It is not dependent on enzyme activity and can identify interactions with both active and inactive kinase conformations. This initial screen serves as a roadmap, guiding subsequent, more focused investigations.

Quantitative Determination of Binding Affinities (Kd)

For the initial "hits" identified in the broad-spectrum scan, the next logical step is to determine the binding affinity (Kd) to quantify the potency of these interactions.

Methodology:

The KINOMEscan™ platform can be used in a dose-response format to determine Kd values for the identified off-targets. The compound is tested across a range of concentrations, and the resulting binding curve is used to calculate the dissociation constant (Kd).

Cell-Based Target Engagement and Selectivity

While cell-free assays are excellent for identifying direct binding interactions, they do not fully recapitulate the complexity of a cellular environment, where factors like ATP concentration, protein-protein interactions, and cell permeability can influence a compound's activity.[12][15] Therefore, validating the off-target interactions in a cellular context is a critical next step.

Recommended Platform: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring compound binding to specific protein targets in living cells.[12][16] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer is bound to the luciferase-tagged protein, BRET occurs. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected with plasmids encoding the NanoLuc®-kinase fusion proteins for the primary target and the key off-targets identified in the KINOMEscan™.

  • Cell Plating: The transfected cells are plated in a 96-well plate.

  • Compound Treatment: The cells are treated with a range of concentrations of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine.

  • Tracer Addition: A specific NanoBRET™ tracer for the kinases of interest is added to the cells.

  • BRET Measurement: The NanoLuc® substrate is added, and the BRET signal is measured using a plate reader.

  • Data Analysis: The data is used to generate dose-response curves and calculate the IC50 values, which reflect the compound's potency in a cellular environment.

Trustworthiness of the Combined Workflow:

This two-tiered approach constitutes a self-validating system. The broad, unbiased KINOMEscan™ identifies a wide range of potential interactions. The orthogonal, cell-based NanoBRET™ assay then confirms which of these interactions are relevant in a physiological context. Discrepancies between the two assays can provide valuable insights into a compound's properties, such as its cell permeability or its dependence on specific kinase conformations.

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation cluster_2 Data Analysis & Comparison A Compound Synthesis (5-Bromo-7-chloroisoquinolin-1-yl)methanamine B KINOMEscan™ (>400 kinases, 10 µM) A->B Initial Screen C Identify Off-Target 'Hits' (%Ctrl < 10%) B->C Data Analysis D Quantitative Kd Determination (Dose-Response) C->D Prioritize Hits E NanoBRET™ Assay (Live Cells) C->E Select Off-Targets H Selectivity Profile Generation D->H F Cellular IC50 Determination (On- and Off-Targets) E->F Dose-Response G Phenotypic Assays (e.g., Cell Viability, Apoptosis) F->G Functional Impact F->H Correlate Data I Comparison with Compound A & B H->I J Lead Optimization Decision I->J

Cross-reactivity profiling workflow.

Part 2: Comparative Analysis of Selectivity Profiles

To illustrate the importance of cross-reactivity profiling, let's consider the hypothetical data for (5-Bromo-7-chloroisoquinolin-1-yl)methanamine and compare it to two other compounds targeting the same primary kinase (let's assume it is Tyrosine Kinase X, or TKX).

  • Compound A: A highly selective inhibitor, the result of extensive lead optimization.

  • Compound B: A multi-targeted inhibitor with known activity against several kinases.

Table 1: Comparative KINOMEscan™ Data (%Ctrl @ 1µM)

Kinase Target(5-Bromo-7-chloroisoquinolin-1-yl)methanamineCompound ACompound B
TKX (Primary) 1.5 0.8 2.1
Kinase 185.292.55.6
Kinase 28.9 78.165.4
Kinase 345.688.93.2
Kinase 46.2 65.372.8
Kinase 591.395.71.8

Data is hypothetical. Values in bold indicate significant off-target interactions (%Ctrl < 10%).

Table 2: Comparative Cellular Target Engagement (NanoBRET™ IC50, nM)

Kinase Target(5-Bromo-7-chloroisoquinolin-1-yl)methanamineCompound ACompound B
TKX (Primary) 55 25 80
Kinase 2250 >10,000>10,000
Kinase 4850 >10,000>10,000

Data is hypothetical. IC50 values represent the concentration required for 50% inhibition of tracer binding.

Interpretation of Comparative Data:

  • (5-Bromo-7-chloroisoquinolin-1-yl)methanamine: The KINOMEscan™ data suggests this compound has a relatively clean profile but shows potent off-target binding to Kinase 2 and Kinase 4. The NanoBRET™ data confirms these off-target interactions in a cellular context, albeit with lower potency compared to the primary target, TKX. This profile suggests that at higher concentrations, off-target effects are likely.

  • Compound A: This compound demonstrates a highly selective profile. It binds potently to its primary target, TKX, with minimal off-target interactions observed in both the biochemical and cellular assays. This is the ideal profile for a highly targeted therapeutic.

  • Compound B: This compound is clearly a multi-targeted inhibitor, with significant interactions with several kinases in the KINOMEscan™ screen. The cellular data would be necessary to determine which of these are relevant in a physiological setting. Such a profile might be desirable in certain cancer treatments where inhibiting multiple signaling pathways can be beneficial.[11]

Visualizing a Relevant Signaling Pathway

The off-target activity of a kinase inhibitor can have significant biological consequences. For instance, if TKX is part of the MAPK/ERK pathway, and an off-target like Kinase 2 is a key component of the PI3K/Akt pathway, the compound could inadvertently modulate both pathways.

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK TKX TKX (Primary Target) RTK->TKX PI3K PI3K RTK->PI3K MEK MEK TKX->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Kinase2 Kinase 2 (Off-Target) PI3K->Kinase2 Akt Akt Kinase2->Akt Survival Cell Survival Akt->Survival Inhibitor (5-Bromo-7-chloroisoquinolin-1-yl) methanamine Inhibitor->TKX Inhibits (On-Target) Inhibitor->Kinase2 Inhibits (Off-Target)

Hypothetical signaling pathway modulation.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine reveals a compound with high potency for its primary target and a manageable number of cellular off-targets. Compared to a highly selective compound (Compound A) and a broadly active multi-targeted agent (Compound B), it represents a promising lead compound that could be further optimized to improve its selectivity profile.

The decision to advance a compound with this profile depends heavily on the therapeutic context. The identified off-targets (Kinase 2 and Kinase 4) would need to be thoroughly investigated to determine if their inhibition is associated with any known toxicities or if it could potentially contribute to the compound's efficacy. This guide underscores the indispensable nature of early, multi-faceted selectivity profiling in modern drug discovery. By combining broad biochemical screens with targeted cell-based validation, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Robers, M. et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • PubChem. 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

  • Dudek, M. et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC. [Link]

  • Google Patents.
  • Childs-Disney, J. L. et al. (2019). A cross-linking approach to map small molecule-RNA binding sites in cells. PMC. [Link]

  • El-Damasy, D. A. et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Lomenick, B. et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Stolarczyk, M. et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Amaro, R. E. et al. (2018). Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • van den Berg, A. W. et al. (2014). Kinome Profiling. PMC. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Parker, C. G. et al. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology. [Link]

  • Chiang, P.-C. et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

  • Kyslyi, V. P. et al. (2023). IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. Ukrainian Chemistry Journal. [Link]

  • Broad Institute. Small-molecule Profiling. [Link]

  • Shan, C. et al. (2025). Synthesis of Differentially Halogenated Lissoclimide Analogues To Probe Ribosome E-Site Binding. PMC. [Link]

  • Google Patents. WO2018183964A1 - Isoquinolines as inhibitors of hpk1.
  • Yadav, B. et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. [Link]

  • Wang, J. et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. [Link]

  • Lo, Y.-C. et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Sauthof, L. et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

  • Google Patents. Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino).
  • Wehrman, T. S. et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research. [Link]

  • Drewry, D. H. et al. (2026). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

  • ResearchGate. (1992). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Royal Society of Chemistry. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]

  • MDPI. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • Royal Society of Chemistry. (2022). Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. [Link]/ob/d2ob00546h)

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Comparative

In Vitro and In Vivo Correlation of Isoquinoline ROCK Inhibitors: A Comparative Guide

As a Senior Application Scientist in drug development, one of the most persistent challenges I encounter is the "translational gap"—the phenomenon where a compound exhibits exceptional potency in biochemical assays but f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, one of the most persistent challenges I encounter is the "translational gap"—the phenomenon where a compound exhibits exceptional potency in biochemical assays but fails to demonstrate physiological efficacy in animal models. To bridge this gap, establishing a robust in vitro and in vivo correlation (IVIVC) is critical.

This guide objectively compares the performance of isoquinoline-based ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors —specifically Fasudil and Ripasudil—against the widely used pyridine derivative, Y-27632. By analyzing their biochemical profiles, pharmacokinetic transformations, and physiological outcomes, we will deconstruct how structural scaffolds dictate translational success.

Mechanistic Grounding: The RhoA/ROCK Pathway

ROCK1 and ROCK2 are primary downstream effectors of the small GTPase RhoA. They regulate actin cytoskeleton reorganization, cellular contraction, and motility by phosphorylating targets like Myosin Light Chain (MLC) and inactivating Myosin Light Chain Phosphatase (MLCP). Isoquinoline derivatives act as ATP-competitive inhibitors, effectively blocking this cascade to induce vasodilation and neuroprotection[1].

G RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Isoquinoline Isoquinoline Inhibitors (Fasudil, Ripasudil) Isoquinoline->ROCK Inhibits MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Promotes Contraction

RhoA/ROCK signaling cascade and the inhibitory mechanism of isoquinoline compounds.

Comparative Profiling: In Vitro Potency vs. In Vivo Efficacy

While Y-27632 is a staple in stem cell research and in vitro cellular assays due to its high selectivity, it is rarely used clinically due to rapid clearance. Conversely, isoquinoline compounds like Fasudil and Ripasudil demonstrate superior in vivo efficacy. Fasudil's success is largely driven by its hepatic metabolism into hydroxyfasudil , an active metabolite that is more potent than the parent compound and extends the therapeutic half-life[2].

Table 1: In Vitro Biochemical Profiling
CompoundChemical ScaffoldROCK1 IC50 / KiROCK2 IC50 / KiOff-Target Activity (Cell-Free)
Y-27632 Pyridine derivativeKi = 140 nMKi = 300 nMHighly selective (>200-fold over PKA/PKC)[3]
Fasudil Isoquinoline sulfonamideKi = 330 nMIC50 = 158 nMModerate (Inhibits PKA at 1.6 μM)[3]
Ripasudil Isoquinoline derivativeIC50 = 51 nMIC50 = 19 nMHighly selective[3]
Table 2: In Vivo Pharmacodynamics and IVIVC Translation
CompoundActive MetabolitePrimary In Vivo IndicationIVIVC Driver
Y-27632 NoneResearch / Ex vivo modelsPoor systemic retention limits in vivo correlation.
Fasudil Hydroxyfasudil (Ki = 170 nM)Cerebral Vasospasm / StrokeHepatic conversion creates a potent, long-lasting active pool[2].
Ripasudil M1 (Isoquinoline core intact)Glaucoma (Topical)High ocular tissue penetration correlates directly with IC50[4].

Experimental Protocol 1: In Vitro ROCK Kinase Activity Assay

To establish the baseline for our IVIVC, we must first accurately determine the in vitro IC50. This self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol ensures that the calculated potency is free from artifactual interference.

Step 1: Reagent and Kinase Preparation

  • Action: Dilute recombinant human ROCK2 (active domain) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Causality: Utilizing the isolated active domain ensures that the assay measures direct ATP-competitive inhibition without interference from regulatory domain folding variations.

Step 2: ATP-Competitive Inhibition Setup

  • Action: Pre-incubate the kinase with serial dilutions of Fasudil or Y-27632 for 15 minutes. Add ATP at a final concentration equal to its apparent Km​ (typically 10-15 μM for ROCK2).

  • Causality: Maintaining ATP at the Km​ is a strict kinetic requirement. If ATP concentration is too high, it will outcompete the isoquinoline inhibitor, artificially inflating the IC50 and destroying the accuracy of the downstream IVIVC.

Step 3: Substrate Phosphorylation and TR-FRET Detection

  • Action: Add a biotinylated MYPT1 peptide substrate. After 60 minutes, terminate the reaction with EDTA and add Europium-labeled anti-phospho-MYPT1 antibody and Streptavidin-APC. Read the emission ratio (665 nm / 615 nm).

  • Causality: TR-FRET introduces a temporal delay before reading fluorescence. This eliminates the short-lived background autofluorescence inherent to many isoquinoline chemical structures, ensuring the signal is strictly proportional to kinase activity.

IVIVC Workflow: Bridging the Translational Gap

The correlation between the in vitro IC50 and the in vivo Effective Dose (ED50) is not linear. For isoquinolines, the pharmacokinetic (PK) phase acts as a biological amplifier.

IVIVC InVitro In Vitro Assays (Enzyme IC50, Cell Migration) Correlation IVIVC Analysis (Efficacy vs. Plasma Conc.) InVitro->Correlation IC50 / Ki Data PK Pharmacokinetics (Hepatic Metabolism to Hydroxyfasudil) PK->Correlation Bioavailability / Clearance InVivo In Vivo Efficacy (Vasodilation, Neuroprotection) InVivo->Correlation ED50 / Phenotype Correlation->InVivo Predicts Dose

Workflow for establishing In Vitro-In Vivo Correlation (IVIVC) for ROCK inhibitors.

Experimental Protocol 2: In Vivo Hemodynamic Assessment (MCAO Model)

To validate the in vivo efficacy of Fasudil, we utilize the Middle Cerebral Artery Occlusion (MCAO) murine model. This protocol measures the compound's ability to induce vasodilation and provide neuroprotection during an ischemic stroke[1].

Step 1: Pre-Dosing and Metabolic Activation

  • Action: Administer Fasudil (10 mg/kg, i.p.) to the murine subjects 30 minutes prior to surgical occlusion.

  • Causality: Fasudil requires hepatic first-pass metabolism to be converted into the more potent hydroxyfasudil[2]. A 30-minute pre-dose ensures peak plasma concentration of the active metabolite aligns with the onset of ischemia.

Step 2: Middle Cerebral Artery Occlusion

  • Action: Insert a silicone-coated nylon monofilament through the external carotid artery into the internal carotid artery to block the MCA.

  • Causality: Using a standardized, silicone-coated filament ensures reproducible infarct volumes across the cohort, providing a stable baseline to measure the inhibitor's rescue effect.

Step 3: Real-Time Laser Doppler Flowmetry

  • Action: Affix a laser Doppler probe to the skull over the MCA territory. Continuously monitor cerebral blood flow (CBF) before, during, and after occlusion.

  • Causality: Real-time CBF monitoring serves as a self-validating step. It confirms the physical success of the occlusion (drop in CBF >70%) and directly quantifies the vasodilatory efficacy of the ROCK inhibitor in restoring collateral blood flow[1].

Step 4: Infarct Quantification (TTC Staining)

  • Action: Euthanize the subject 24 hours post-occlusion. Section the brain and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC).

  • Causality: TTC is reduced by functional mitochondrial dehydrogenases in living cells to form a red formazan dye. Infarcted (dead) tissue remains white. This provides a definitive, quantifiable endpoint to correlate in vitro ROCK inhibition with in vivo tissue survival.

Conclusion and Recommendations

When designing translational pipelines, relying solely on in vitro kinase selectivity panels is a pitfall. While Y-27632 presents a cleaner in vitro profile, isoquinoline derivatives like Fasudil and Ripasudil possess the necessary pharmacokinetic properties—such as advantageous hepatic metabolism and tissue penetrance—to achieve robust in vivo efficacy. For drug development professionals targeting cardiovascular or ophthalmic indications, prioritizing the isoquinoline scaffold provides a statistically higher probability of establishing a successful In Vitro-In Vivo Correlation.

References[1] AHA Journals. "Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection." Stroke.

Sources

Validation

Spectroscopic Differentiation of Isoquinoline and Quinoline: A Comparative Analytical Guide

Executive Summary In drug discovery and materials science, distinguishing between structural isomers is a critical quality control step. Quinoline and isoquinoline are foundational heterocyclic scaffolds (C₉H₇N) that dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and materials science, distinguishing between structural isomers is a critical quality control step. Quinoline and isoquinoline are foundational heterocyclic scaffolds (C₉H₇N) that differ solely in the position of their nitrogen atom. As a Senior Application Scientist, I approach the differentiation of these isomers not just as a matching exercise, but as a study in molecular physics. This guide provides an objective, data-driven comparison of their spectroscopic signatures across NMR, UV-Vis, FTIR, and Mass Spectrometry, detailing the causality behind the data and providing self-validating experimental protocols for your laboratory.

Molecular Causality: The Nitrogen Perturbation Effect

Both quinoline and isoquinoline consist of a benzene ring fused to a pyridine ring. In quinoline, the nitrogen atom occupies position 1, whereas in isoquinoline, it sits at position 2[1]. This single atomic shift fundamentally alters the electron density distribution across the fused bicyclic system. The high electronegativity of nitrogen exerts a strong inductive electron-withdrawing effect, while its lone pair participates in the aromatic π -system. Consequently, the protons adjacent to the nitrogen experience profound magnetic deshielding, and the HOMO-LUMO energy gaps are subtly shifted. These electronic perturbations provide the orthogonal spectroscopic signatures required for definitive identification [1][1].

¹H NMR Spectroscopy: The Gold Standard for Differentiation

Causality & Physics: Nuclear Magnetic Resonance (NMR) is the most definitive technique for distinguishing these isomers. The diamagnetic anisotropy of the aromatic rings, coupled with the inductive effect of the nitrogen atom, dictates the chemical shift ( δ ) of the local protons. In isoquinoline, the H-1 proton is flanked by the nitrogen and the fused benzene ring, placing it in a highly deshielded environment that pushes its resonance downfield to ~9.22 ppm[2][2]. In quinoline, the most deshielded proton is H-2 (~8.90 ppm), but it lacks the dual deshielding effect seen in isoquinoline's H-1 position[1].

Comparative Quantitative Data:

Position Quinoline ¹H NMR (δ, ppm) Isoquinoline ¹H NMR (δ, ppm) Diagnostic Significance
H-1 - 9.22 (s) Primary identifier for Isoquinoline
H-2 8.90 (dd) - Primary identifier for Quinoline
H-3 7.38 (dd) 7.58 (d) Secondary confirmation

| H-4 | 8.12 (d) | 8.50 (d) | Secondary confirmation |

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the deuterium lock signal required for magnetic field frequency stabilization. TMS acts as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy, eliminating solvent-induced shift errors[1].

  • Instrument Calibration (Self-Validation): Before acquisition, shim the magnet on the CDCl₃ lock signal until the TMS peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

    • Causality: Poor shimming broadens peaks, obscuring the critical fine splitting (e.g., the doublet of doublets for Quinoline H-2) needed to confirm molecular connectivity.

  • Acquisition: Acquire the spectrum on a 400 MHz spectrometer using a 90° excitation pulse and a 2-second relaxation delay (D1).

    • Causality: A 90° pulse maximizes transverse magnetization for optimal signal-to-noise ratio. The 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the aromatic protons, ensuring that the integration ratios remain strictly quantitative.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Causality & Physics: Both isomers exhibit intense π→π∗ transitions and weaker n→π∗ transitions due to the conjugated aromatic system and the nitrogen lone pair[3][3]. The positional shift of the nitrogen in isoquinoline slightly extends the effective conjugation pathway for certain transitions, resulting in a minor bathochromic (red) shift in its longest-wavelength π→π∗ absorption maximum compared to quinoline[1].

Comparative Quantitative Data (in Ethanol): | Transition Type | Quinoline λmax​ (nm) | Isoquinoline λmax​ (nm) | Molar Absorptivity ( ε ) Profile | | :--- | :--- | :--- | :--- | | π→π∗ (Short) | 226 | 217 | High | | π→π∗ (Medium)| 276 | 265 | High | | π→π∗ (Long) | 313 | 317 | Moderate | | n→π∗ | ~340 | ~330 | Low (often appears as a shoulder) |

Self-Validating Experimental Protocol:

  • Sample Preparation: Prepare a 10−5 M stock solution in UV-grade ethanol.

    • Causality: Ethanol is a polar protic solvent that readily dissolves azaarenes and remains optically transparent down to 210 nm, preventing solvent cutoff interference in the deep UV region.

  • Baseline Correction (Self-Validation): Fill two matched quartz cuvettes (1 cm path length) with pure ethanol. Place them in the sample and reference beams of a dual-beam spectrophotometer and run a baseline scan (200–400 nm). The resulting absorbance must be 0.000±0.002 .

    • Causality: This validates that the cuvettes are optically matched and the detector is free of thermal drift, ensuring that the recorded λmax​ is intrinsic to the isomer.

  • Acquisition: Replace the sample cuvette with the analyte solution and scan from 200 to 400 nm. Dilute if the maximum absorbance exceeds 1.0 to maintain adherence to the Beer-Lambert Law.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Signatures

Causality & Physics: The vibrational modes of the fused bicyclic rings are highly sensitive to the symmetry breaking caused by the nitrogen atom. The out-of-plane C-H bending vibrations (740–830 cm⁻¹) are diagnostic of the substitution pattern on the aromatic rings, while the C=N stretching frequency shifts slightly due to the differing electron density at the 1- vs. 2-position[1].

Comparative Quantitative Data:

Vibrational Mode Quinoline (cm⁻¹) Isoquinoline (cm⁻¹)
Aromatic C-H Stretch 3050 3060
C=N Stretch 1620 1625
Aromatic C=C Stretch 1590, 1500, 1470 1580, 1495, 1460

| C-H Out-of-Plane Bending | 745, 780, 810 | 740, 790, 830 |

Self-Validating Experimental Protocol:

  • Sample Preparation: Analyze the liquid samples directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

    • Causality: ATR-FTIR requires no sample dilution (unlike KBr pellets), preserving the native intermolecular interactions and preventing moisture contamination that could obscure the C-H stretching region.

  • Background Collection (Self-Validation): Prior to sample application, collect a background spectrum of the clean, empty ATR crystal (16 scans, 4 cm⁻¹ resolution). The baseline must be flat, and the single-beam energy profile must match the manufacturer's specification.

    • Causality: Validates that the crystal is free of cross-contamination from previous runs and that the interferometer is functioning optimally.

  • Acquisition: Place a drop of the isomer onto the crystal, ensuring complete coverage. Acquire 32 co-added scans from 4000 to 400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS): Fragmentation Energetics

Causality & Physics: Under standard 70 eV electron ionization, both quinoline and isoquinoline yield a robust molecular ion ( M+∙ ) at m/z 129. Because they are highly stable aromatic systems, their primary fragmentation pathway is identical: the expulsion of neutral hydrogen cyanide (HCN, 27 Da) to form the [C8​H6​]+∙ radical cation at m/z 102[4][4]. However, the appearance energies (AE) for this dissociation differ subtly due to the differing stabilities of the transition states (11.9 eV for quinoline vs. 11.6 eV for isoquinoline)[5][5].

Comparative Quantitative Data:

Ion Species Quinoline (m/z) Isoquinoline (m/z) Relative Abundance

| Molecular Ion [M]+∙ | 129 | 129 | Base Peak (100%) | | [M−HCN]+∙ | 102 | 102 | High (~40-50%) | | [C6​H4​]+∙ | 76 | 76 | Moderate | | HCN Loss Appearance Energy | 11.9 eV | 11.6 eV | Diagnostic under threshold ionization |

Self-Validating Experimental Protocol:

  • Instrument Calibration (Self-Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are accurately assigned with appropriate relative abundances.

    • Causality: Validates the mass axis calibration and ensures the electron multiplier is providing a linear response across the target mass range.

  • Ionization: Introduce the sample via direct insertion probe or GC inlet. Apply a 70 eV electron beam.

    • Causality: 70 eV imparts sufficient excess internal energy to drive the thermodynamically favored HCN loss, generating a highly reproducible, library-matchable fragmentation spectrum.

Decision Matrix Workflow

To streamline laboratory identification, the following logical workflow synthesizes the orthogonal spectroscopic techniques into a single diagnostic pathway.

Isomer_Differentiation Sample Unknown C9H7N Isomer (Quinoline vs. Isoquinoline) NMR_Step 1H NMR Spectroscopy (Primary Differentiation) Sample->NMR_Step UV_Step UV-Vis Spectroscopy (Electronic Transitions) Sample->UV_Step IR_Step ATR-FTIR Spectroscopy (Vibrational Modes) Sample->IR_Step NMR_Q Diagnostic Doublet δ ~8.90 ppm (H-2) NMR_Step->NMR_Q NMR_IQ Diagnostic Singlet δ ~9.22 ppm (H-1) NMR_Step->NMR_IQ UV_Q λmax: 313 nm UV_Step->UV_Q UV_IQ λmax: 317 nm UV_Step->UV_IQ IR_Q C=N Stretch: 1620 cm⁻¹ IR_Step->IR_Q IR_IQ C=N Stretch: 1625 cm⁻¹ IR_Step->IR_IQ ID_Q Confirmed: Quinoline NMR_Q->ID_Q ID_IQ Confirmed: Isoquinoline NMR_IQ->ID_IQ UV_Q->ID_Q UV_IQ->ID_IQ IR_Q->ID_Q IR_IQ->ID_IQ

Figure 1. Analytical workflow for the spectroscopic differentiation of quinoline and isoquinoline.

References
  • Toward New Descriptors of Basic Nitrogen Compounds in Middle Distillates by 2D NMR. Energy & Fuels (ACS).[Link]

  • Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. Materials (MDPI).[Link]

  • Intracluster ion-molecule reaction in quinoline and isoquinoline dimers under the influence of diverse ionizing radiations. arXiv.[Link]

  • Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A (ACS).[Link]

Sources

Comparative

A Comparative Review of Synthetic Routes for Substituted Isoquinolines: A Guide for Researchers

The isoquinoline scaffold is a privileged structural motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its prevalence in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline scaffold is a privileged structural motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its prevalence in medicinal chemistry has driven the development of a diverse arsenal of synthetic strategies. This guide provides a comprehensive, comparative analysis of the most significant synthetic routes to substituted isoquinolines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical applications, and experimental details of classical methods and modern transition-metal-catalyzed approaches, offering the necessary insights to select the optimal strategy for your synthetic targets.

The Enduring Classics: Foundational Routes to the Isoquinoline Core

For over a century, a handful of named reactions have been the bedrock of isoquinoline synthesis. These methods, while sometimes requiring harsh conditions, are robust, well-understood, and remain highly relevant in both academic and industrial settings.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2] This intramolecular cyclization is typically promoted by a dehydrating agent in acidic conditions.[2]

Mechanism and Scientific Principles

The reaction proceeds through the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a highly electrophilic nitrilium ion intermediate.[3][4] This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, followed by rearomatization to yield the 3,4-dihydroisoquinoline.[5] The presence of electron-donating groups on the aromatic ring of the β-phenylethylamide moiety significantly facilitates the cyclization.[1][6]

Bischler-Napieralski Reaction cluster_0 Bischler-Napieralski Mechanism Amide β-Phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - (PO₂Cl₂⁻) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: Mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline [5]

  • Materials: N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide, Phosphorus oxychloride (POCl₃), Acetonitrile (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (1.0 equiv) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (2.0 equiv) dropwise to the stirred solution.

    • After the addition is complete, heat the mixture to reflux (approximately 82 °C) and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated sodium hydroxide solution until pH > 10.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or distillation to obtain pure 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Advantages, Disadvantages, and Common Side Reactions

  • Advantages: This method is particularly well-suited for the synthesis of 1-substituted isoquinolines and has a broad substrate scope.[7]

  • Disadvantages: The reaction often requires harsh dehydrating agents and elevated temperatures.[7] A subsequent oxidation step is necessary to obtain the fully aromatic isoquinoline.[5]

  • Side Reactions: A common side reaction is the formation of styrenes through a retro-Ritter reaction.[1][3] This can be minimized by using the corresponding nitrile as a solvent or by employing milder conditions with reagents like oxalyl chloride to generate N-acyliminium intermediates.[1][3]

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9]

Mechanism and Scientific Principles

The reaction begins with the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This iminium ion then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich aryl ring to form the tetrahydroisoquinoline skeleton.[4][8] The reactivity of the aromatic ring is crucial, with electron-rich systems like indoles or activated phenyl rings giving good yields under mild conditions.[8]

Pictet-Spengler Reaction cluster_1 Pictet-Spengler Mechanism Reactants β-Arylethylamine + Aldehyde Schiff_Base Schiff Base Reactants->Schiff_Base - H₂O Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Spirocyclic Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Cyclized_Intermediate->Product - H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Materials: β-Phenylethylamine, Acetaldehyde, Hydrochloric acid (concentrated).

  • Procedure:

    • In a round-bottom flask, dissolve β-phenylethylamine (1.0 equiv) in a suitable solvent like water or ethanol.

    • Add concentrated hydrochloric acid to adjust the pH to be acidic.

    • Add acetaldehyde (1.1 equiv) to the reaction mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Advantages, Disadvantages, and Substrate Scope

  • Advantages: This reaction can be performed under relatively mild conditions, especially for activated aromatic systems.[8] It provides direct access to the tetrahydroisoquinoline core, which is a common motif in natural products.[9]

  • Disadvantages: For less reactive aromatic rings, harsh acidic conditions and high temperatures may be required.[8] The substrate scope can be limited for electron-deficient systems.[10]

  • Substrate Scope: The reaction works well with electron-rich β-arylethylamines, such as those derived from dopamine or serotonin. A wide variety of aldehydes and, to a lesser extent, ketones can be used.[9]

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a direct route to aromatic isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[11][12]

Mechanism and Scientific Principles

The reaction involves two main stages: the formation of a benzalaminoacetal (a Schiff base) from the condensation of a benzaldehyde with an aminoacetaldehyde acetal, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[11][13] The choice of a strong acid, typically concentrated sulfuric acid, is crucial for the success of the cyclization.[14]

Pomeranz-Fritsch Reaction cluster_2 Pomeranz-Fritsch Mechanism Reactants Benzaldehyde + Aminoacetaldehyde acetal Schiff_Base Benzalaminoacetal Reactants->Schiff_Base Condensation Intermediate Cyclization Intermediate Schiff_Base->Intermediate + H₂SO₄ - 2ROH Product Isoquinoline Intermediate->Product Aromatization

Caption: Mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol: Synthesis of Isoquinoline from Benzaldehyde [5]

  • Materials: Benzaldehyde, Aminoacetaldehyde diethyl acetal, Concentrated sulfuric acid.

  • Procedure:

    • Condense benzaldehyde (1.0 equiv) with aminoacetaldehyde diethyl acetal (1.1 equiv) to form the benzalaminoacetal, typically by heating and removing the water formed.

    • Carefully add the crude benzalaminoacetal to cold, concentrated sulfuric acid with stirring.

    • Gently heat the reaction mixture for a specified time, monitoring by TLC.

    • After completion, pour the reaction mixture onto crushed ice and carefully neutralize with a strong base.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude isoquinoline by distillation or chromatography.

Advantages, Disadvantages, and Common Issues

  • Advantages: Provides a direct synthesis of the fully aromatic isoquinoline ring system.[5]

  • Disadvantages: Often suffers from low yields and a limited substrate scope.[15] The harsh acidic conditions can lead to side reactions and are not compatible with sensitive functional groups.[10]

  • Common Issues: Incomplete cyclization and the formation of oxazole byproducts are common problems.[15]

The Modern Era: Transition-Metal Catalysis and Greener Approaches

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These modern methods often offer milder reaction conditions, greater functional group tolerance, and novel retrosynthetic disconnections.[16]

Transition-Metal-Catalyzed C-H Activation/Annulation

Rhodium and palladium are among the most effective catalysts for the synthesis of isoquinolines via C-H activation and annulation strategies. These reactions typically involve the coupling of an aromatic precursor bearing a directing group with an alkyne or another coupling partner.[16]

Mechanism and Scientific Principles

The general mechanism involves the coordination of the transition metal to a directing group on the aromatic substrate, followed by ortho-C-H activation to form a metallacyclic intermediate. This intermediate then undergoes insertion of the coupling partner (e.g., an alkyne), followed by reductive elimination and aromatization to afford the isoquinoline product.[17]

TM_Catalyzed_Isoquinoline_Synthesis cluster_3 Transition-Metal Catalyzed C-H Activation/Annulation Aromatic_Substrate Aromatic Substrate with Directing Group Metallacycle Metallacyclic Intermediate Aromatic_Substrate->Metallacycle [M] catalyst C-H Activation Alkyne_Insertion Alkyne Insertion Intermediate Metallacycle->Alkyne_Insertion + Alkyne Product Substituted Isoquinoline Alkyne_Insertion->Product Reductive Elimination & Aromatization

Caption: General mechanism for transition-metal-catalyzed isoquinoline synthesis.

Experimental Protocol: Rhodium-Catalyzed Synthesis of Isoquinolines from Ketoximes and Alkynes [3]

  • Materials: Aromatic ketoxime, Alkyne, [Rh(PPh₃)₃Cl] (Wilkinson's catalyst), Toluene (anhydrous).

  • Procedure:

    • In a sealed tube, combine the aromatic ketoxime (1.0 equiv), the alkyne (1.2 equiv), and [Rh(PPh₃)₃Cl] (5 mol%) in anhydrous toluene.

    • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120 °C) for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the substituted isoquinoline.

Advantages and Disadvantages

  • Advantages: These methods often proceed under milder conditions than the classical routes, exhibit high atom economy, and allow for the synthesis of complex substitution patterns that are difficult to access otherwise.[16]

  • Disadvantages: The cost and potential toxicity of the metal catalysts can be a drawback. The synthesis of the starting materials, particularly those with directing groups, can add steps to the overall sequence.[18]

Photocatalytic and Copper-Catalyzed Syntheses

Emerging "green" approaches utilize visible-light photocatalysis or more abundant and less toxic metals like copper to construct the isoquinoline core.[19][20] These methods align with the principles of sustainable chemistry by reducing reliance on harsh reagents and energy-intensive conditions.[21]

Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization [6]

  • Materials: (E)-2-alkynylaryl oxime derivative, Copper(I) iodide (CuI), Water.

  • Procedure:

    • In a reaction vial, suspend the (E)-2-alkynylaryl oxime derivative (1.0 equiv) and CuI (10 mol%) in water.

    • Heat the mixture at 80 °C for 15 hours in air.

    • After cooling, extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase, followed by purification by column chromatography.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of the key features of each method.

FeatureBischler-NapieralskiPictet-SpenglerPomeranz-FritschTransition-Metal Catalysis
Product 3,4-DihydroisoquinolineTetrahydroisoquinolineIsoquinolineSubstituted Isoquinoline
Typical Yields 40-90%[7]30-95%10-60%[15]50-95%[16]
Reaction Conditions Harsh (strong acids, heat)[7]Mild to harsh[8]Harsh (strong acids, heat)[14]Generally mild[16]
Substrate Scope Broad for 1-substituted[7]Good for electron-rich aryls[8]Limited[15]Broad, dependent on catalyst
Key Advantages Robust, good for 1-subst.Access to THIQs, can be mildDirect to aromatic isoquinolineHigh atom economy, novel patterns
Key Disadvantages Harsh conditions, extra stepCan require harsh conditionsLow yields, harsh conditionsCatalyst cost/toxicity
Green Chemistry Poor (harsh reagents, waste)Moderate (can be run mildly)Poor (strong acids, low yields)Good (atom economy, milder)

Choosing the Right Synthesis: A Practical Guide

The optimal synthetic route for a given substituted isoquinoline depends on several factors:

  • Target Saturation Level: If a tetrahydroisoquinoline is the desired product, the Pictet-Spengler reaction is the most direct approach. For a 3,4-dihydroisoquinoline, the Bischler-Napieralski reaction is ideal. To directly access the aromatic isoquinoline, the Pomeranz-Fritsch reaction or a transition-metal-catalyzed route would be appropriate.

  • Substitution Pattern: For 1-substituted isoquinolines, the Bischler-Napieralski reaction is often a reliable choice. For more complex substitution patterns, particularly at positions that are difficult to access through classical methods, transition-metal-catalyzed C-H activation offers unparalleled versatility.

  • Functional Group Tolerance: If the starting materials contain sensitive functional groups, the milder conditions often employed in modern catalytic methods are preferable to the harsh acidic conditions of the classical syntheses.

  • Green Chemistry Considerations: For syntheses where environmental impact is a major concern, photocatalytic and base-metal-catalyzed reactions, as well as transition-metal-catalyzed processes with high atom economy, are superior to the classical methods that generate significant waste.

Conclusion

The synthesis of substituted isoquinolines is a mature field with a rich history and a vibrant present. While the classical methods of Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch remain valuable tools in the synthetic chemist's toolbox, modern transition-metal-catalyzed and other green methodologies have opened up new avenues for the efficient and sustainable construction of this important heterocyclic scaffold. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions and design more effective and elegant syntheses of their target isoquinoline derivatives.

References

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Retrieved from [Link]

  • Semantic Scholar. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC. Retrieved from [Link]

  • Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. (2023, October 27). The Journal of Organic Chemistry. Retrieved from [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025, August 19). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC. Retrieved from [Link]

  • ResearchGate. Copper catalysis for the synthesis of quinolines and isoquinolines. Retrieved from [Link]

  • Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C–N Triple Bond Cleavage and Three-Component Cyclization. (2022, August 4). Organic Letters. Retrieved from [Link]

  • Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide. (2023, January 27). The Journal of Organic Chemistry. Retrieved from [Link]

  • A green approach to 2-arylquinolines via palladium-catalysed C–H activation. RSC Publishing. Retrieved from [Link]

  • C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl)-isoquinolin-1(2H)-ones. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Copper-catalyzed synthesis of pyrazolo[5,1-a]isoquinoline derivatives from 2-gem-dipyrazolylvinylbromobenzenes. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. Overview of classical vs. green isoquinoline synthesis methods. Retrieved from [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022, August 17). Journal of the American Chemical Society. Retrieved from [Link]

  • Bischler–Napieralski reaction. Wikipedia. Retrieved from [Link]

  • Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022, August 17). PMC. Retrieved from [Link]

  • A New Modification of the Pomeranz-Fritsch Reaction. Blucher Proceedings. Retrieved from [Link]

  • Request PDF. Recent Advances in the 3 d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives. Retrieved from [Link]

  • Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl. ResearchGate. Retrieved from [Link]

  • ResearchGate. Synthesis of isoquinolines by environmentally benign processes. Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020, January 19). PMC. Retrieved from [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025, December 4). RSC Publishing. Retrieved from [Link]

  • Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. (2023, December 8). Thieme Connect. Retrieved from [Link]

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. (2015, July 21). ACS Catalysis. Retrieved from [Link]

  • How to Calculate E-factor (Green Chem). (2022, October 29). YouTube. Retrieved from [Link]

  • Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. Organic Chemistry Portal. Retrieved from [Link]

  • Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. (2015, July 12). The Journal of Organic Chemistry. Retrieved from [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. Retrieved from [Link]

  • An environmentally benign and atom-economical protocol for the regioselective synthesis of isoquinolones from o-alkynylaldehydes. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Retrieved from [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. German-Spanish University Centre. Retrieved from [Link]

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Metrics to Green Chemistry - Which are the best. (2014, June 2). ResearchGate. Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. Cambridge University Press & Assessment. Retrieved from [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2015, June 12). PMC. Retrieved from [Link]

  • Atom Economy Green Synthesis in Organic Chemistry. (2025, January 2). JOCPR. Retrieved from [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017, October 30). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed C–H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. (2016, January 21). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of isoquinolines. Centurion University. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine

As a highly specialized halogenated aromatic amine, (5-Bromo-7-chloroisoquinolin-1-yl)methanamine requires stringent lifecycle management within the laboratory. Improper disposal not only risks severe environmental conta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized halogenated aromatic amine, (5-Bromo-7-chloroisoquinolin-1-yl)methanamine requires stringent lifecycle management within the laboratory. Improper disposal not only risks severe environmental contamination and regulatory penalties but also poses immediate physical hazards to laboratory personnel.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containerization, and disposal of this compound, ensuring compliance with EPA and OSHA standards.

Chemical Profile & Mechanistic Hazard Causality

To safely manage (5-Bromo-7-chloroisoquinolin-1-yl)methanamine waste, personnel must understand the chemical mechanisms driving its hazard profile:

  • Halogenated Isoquinoline Core: The presence of both bromine and chlorine atoms renders this molecule highly recalcitrant to standard biological degradation. It must be strictly classified as Halogenated Organic Waste [1]. If incinerated improperly, halogenated compounds can form highly toxic dioxins and furans; therefore, they require specialized high-temperature destruction[1].

  • Primary Amine Moiety: The methanamine group imparts basicity and nucleophilicity. It is highly reactive toward strong acids, anhydrides, and oxidizing agents, and can cause severe skin burns, eye damage, and respiratory irritation[2].

  • Aquatic Toxicity: Aromatic amines are notoriously toxic to aquatic life with long-lasting effects, making drain disposal strictly prohibited under all circumstances[2][3].

Quantitative Safety & Logistical Parameters

The following table summarizes the critical operational limits and material compatibilities required to maintain a self-validating safety system during the disposal process.

ParameterLimit / SpecificationCausality / Operational Rationale
SAA Volume Limit 25 GallonsEPA maximum for Satellite Accumulation Areas (SAA) before mandatory EH&S transfer[4].
Accumulation Time < 6 MonthsPrevents chemical degradation and dangerous vapor pressure buildup in closed containers[5].
Glove Compatibility Viton or Double NitrileSingle-layer nitrile has a poor compatibility rating and degrades rapidly against many halogenated solvent vehicles[6].
Container Material HDPE (Polyethylene)Halogenated wastes can slowly dissociate to form corrosive hydrohalic acids (HCl, HBr) that rapidly degrade metal safety cans[6].
Fill Capacity 75% (3/4 Full)Leaves necessary headspace for vapor expansion, preventing container rupture due to pressure fluctuations[5].

Step-by-Step Disposal Methodology

Step 1: Segregation and Compatibility Verification
  • Action: Isolate (5-Bromo-7-chloroisoquinolin-1-yl)methanamine waste from all non-halogenated solvents (e.g., acetone, ethanol) and acidic waste streams.

  • Causality: Mixing halogenated and non-halogenated waste forces the entire volume to be classified as halogenated, which needlessly inflates hazardous waste disposal costs by up to three times[1][4]. Furthermore, because the primary amine group is basic, mixing it with acids can trigger an exothermic acid-base reaction, leading to dangerous heat generation and potential container rupture[6].

Step 2: Containerization
  • Action: Collect the waste in a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) carboy (e.g., a 4-liter or 5-gallon poly bottle)[4]. Keep the container tightly sealed with a threaded cap at all times unless actively adding waste.

  • Causality: Open containers allow for the accumulation of toxic and potentially carcinogenic vapors in the laboratory atmosphere[6]. Metal containers must be strictly avoided due to the corrosive nature of dissociated halogens[6].

Step 3: Labeling and Satellite Accumulation Area (SAA) Storage
  • Action: Affix a standardized Hazardous Waste tag to the container before or at the exact moment the first drop of waste is added[3]. Explicitly write the full chemical name: "(5-Bromo-7-chloroisoquinolin-1-yl)methanamine". Store the container upright in a designated SAA with secondary containment[4].

  • Causality: Using abbreviations or generic chemical formulas creates "unknowns" that violate EPA regulations and prevent Environmental Health and Safety (EH&S) from legally transporting the waste[3]. Secondary containment ensures that if the primary HDPE carboy fails, the highly toxic aquatic pollutant is not released into the environment or floor drains[2][4].

Step 4: EH&S Transfer and Final Destruction
  • Action: Submit a waste pickup request to your institution's EH&S department when the container reaches 3/4 capacity or approaches the 6-month accumulation limit[5].

  • Causality: Proper chain-of-custody transfer ensures the waste is routed to an EPA-permitted facility. Here, the compound undergoes high-temperature incineration equipped with acid-gas scrubbers, which safely neutralizes the bromine and chlorine atoms without generating environmental toxins[1].

Emergency Spill Response Protocol

In the event of a localized spill of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine (e.g., during transfer to the waste carboy), execute the following protocol:

  • Secure the Area: Evacuate unnecessary personnel and ensure the chemical fume hood is operating at a certified face velocity[6].

  • Don Advanced PPE: Upgrade from standard laboratory gloves to Viton gloves or thick-cut double nitrile gloves. Equip chemical splash goggles and a fully buttoned lab coat[6].

  • Contain and Absorb: Absorb the liquid using an inert, dry material (such as universal spill pads or vermiculite). Never use combustible materials like sawdust[4][6].

  • Dispose of Residue: Place all contaminated absorbent materials into a resealable polyethylene bag, tag it as "Hazardous Waste - Halogenated Amine Spill Residue," and request immediate EH&S disposal[4].

Disposal Workflow Visualization

G A Waste Generation B Chemical Segregation A->B C HDPE Containerization B->C D SAA Storage C->D E EH&S Transfer D->E F EPA Incineration E->F

Workflow for the segregation, accumulation, and disposal of halogenated aromatic amine waste.

References

  • Title: Halogenated Solvents - Laboratory Safety Source: Washington State University (wsu.edu) URL: 6

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts (hazardouswasteexperts.com) URL: 1

  • Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University (temple.edu) URL: 4

  • Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University (northwestern.edu) URL: 5

  • Title: SDS 2001 - Aromatic Amine DECONtamination Solution Source: SKC Inc. (skcinc.com) URL: 2

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois (illinois.edu) URL: 3

Sources

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